Product packaging for Calcium dobesilate monohydrate(Cat. No.:CAS No. 117552-78-0)

Calcium dobesilate monohydrate

Cat. No.: B569210
CAS No.: 117552-78-0
M. Wt: 436.415
InChI Key: JMTQBGBMQZPWCS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium dobesilate monohydrate (CAS 117552-78-0) is a synthetic vasoprotective compound provided as a research tool for investigating microvascular disorders. Its primary research value lies in its multifaceted mechanism of action, which includes protecting and stabilizing the vascular endothelium, reducing capillary permeability, and improving blood rheology . Researchers utilize this compound to model and study the pathways involved in chronic venous insufficiency, diabetic retinopathy, and hemorrhoidal disease . Studies indicate that this compound exhibits significant antioxidant properties, scavenging free radicals and mitigating oxidative stress in vascular tissues . It also demonstrates anti-inflammatory effects by inhibiting the release of prostaglandins and other inflammatory mediators . Furthermore, it has been shown to improve microcirculation by reducing blood viscosity, enhancing erythrocyte deformability, and inhibiting platelet aggregation . A key area of scientific inquiry involves its ability to modulate growth factors, including Vascular Endothelial Growth Factor (VEGF), which helps control abnormal angiogenesis and vascular permeability in models of diabetic retinopathy . This combination of endothelial stabilization, antioxidant activity, and hemorheological improvement makes this compound a valuable agent for in vitro and in vivo research aimed at understanding and targeting microangiopathies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12CaO11S2 B569210 Calcium dobesilate monohydrate CAS No. 117552-78-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;2,5-dihydroxybenzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H6O5S.Ca.H2O/c2*7-4-1-2-5(8)6(3-4)12(9,10)11;;/h2*1-3,7-8H,(H,9,10,11);;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTQBGBMQZPWCS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12CaO11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117552-78-0
Record name Calcium dobesilate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117552780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CALCIUM DOBESILATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0ROX9374L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Calcium Dobesilate Monohydrate at the Cellular and Molecular Levels

Modulation of Capillary Permeability and Endothelial Integrity

Calcium dobesilate monohydrate selectively targets the capillary walls, where it regulates their physiological functions of resistance and permeability. It is believed to improve the function of the endothelium, the inner lining of blood vessels, which is crucial for regulating blood flow and maintaining vascular tone. sayacare.in

Interactions with the Basement Membrane Structure

A key aspect of calcium dobesilate's mechanism is its interaction with the capillary basement membrane, a scaffold-like layer that provides structural support to blood vessels. wbcil.com The compound is thought to stabilize this structure, in part by interacting with the collagen chains that are a major component of the basement membrane. wikipedia.orgwbcil.com By reinforcing the integrity of the capillary wall, calcium dobesilate helps to reduce capillary fragility. wbcil.comsunways.com Furthermore, it has been shown to improve the biosynthesis of basement membrane collagen, further contributing to its structural stability. echemi.com

Effects on Endothelial Cell Function and Stabilization

Calcium dobesilate has a direct stabilizing effect on endothelial cells, preserving the integrity of the capillary walls. patsnap.com This vasoprotective agent is believed to enhance the function of the endothelium, which plays a critical role in regulating blood flow and preventing platelet aggregation. sayacare.in It achieves this, in part, by enhancing the activity of nitric-oxide synthase, which leads to increased levels of endothelial nitric oxide, a key molecule in promoting vasodilation and maintaining endothelial health. sunways.com Studies have also indicated that calcium dobesilate can inhibit the effects of vasoactive substances that promote endothelial cell shrinkage and the formation of gaps between cells. google.com

In the context of diabetic complications, calcium dobesilate has been shown to inhibit vascular endothelial growth factor (VEGF) signaling. plos.org It interferes with the binding of VEGF to heparan sulfate (B86663), a co-receptor for VEGF, thereby suppressing VEGF-induced endothelial cell migration, proliferation, and permeability. plos.org This action is significant as overexpression of VEGF is linked to endothelial damage and microvascular diseases. plos.org The compound also restores the expression of tight junction proteins like ZO-1, Occludin, and Claudin-5, which are suppressed by VEGF, further stabilizing endothelial integrity. plos.org

Regulation of Fluid and Protein Leakage

By stabilizing the capillary basement membrane and endothelial cells, calcium dobesilate effectively reduces capillary hyperpermeability. inceptapharma.comsunways.cominceptapharma.com This action prevents the leakage of fluids and proteins from the capillaries into the surrounding tissues, which can lead to edema and inflammation. patsnap.comsayacare.in The compound inhibits the increased permeability caused by various biochemical mediators such as histamine (B1213489) and bradykinin. sunways.comechemi.com This reduction in leakage is a primary contributor to its therapeutic effects in conditions like diabetic retinopathy and chronic venous insufficiency. patsnap.comwbcil.com

Antioxidant Mechanisms of Action

Calcium dobesilate exhibits potent antioxidant properties, which play a crucial role in protecting the vascular endothelium from damage caused by oxidative stress. cymitquimica.compatsnap.comsayacare.in

Scavenging of Reactive Oxygen Species (ROS)

Calcium dobesilate is an effective scavenger of oxygen free radicals. nih.govresearchgate.net In vitro studies have demonstrated its potent ability to scavenge hydroxyl radicals, with a potency comparable to that of rutin. nih.gov It is also capable of scavenging superoxide (B77818) radicals, although to a lesser extent. nih.gov By neutralizing these harmful reactive oxygen species (ROS), calcium dobesilate mitigates oxidative damage, a key factor in the development of various vascular diseases. patsnap.com Research has shown that it can inhibit ROS generation, thereby protecting cells from the deleterious effects of intracellular reactive oxygen species. nih.govnih.gov

In Vitro Scavenging Activity of Calcium Dobesilate
Reactive Oxygen SpeciesIC50 of Calcium Dobesilate (µM)IC50 of Rutin (µM)Relative Potency
Hydroxyl Radical1.10.7Comparable to Rutin
Superoxide Radical6823023 times less potent than Rutin

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%. Data sourced from in vitro studies. nih.gov

Inhibition of Lipid Peroxidation

Calcium dobesilate has been shown to significantly inhibit lipid peroxidation, the process by which free radicals damage lipids in cell membranes. nih.gov This protective effect has been observed in human erythrocyte membranes, where the compound reduced lipid peroxidation caused by oxygen free radicals. nih.gov By preventing this damage, calcium dobesilate helps to maintain the structural integrity and function of cell membranes, further contributing to its vasoprotective effects. researchgate.net Studies in animal models of aging have also shown that it can decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, in brain tissue. mdpi.com

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., SOD, GPx, CAT)

This compound has been shown to bolster the activity of crucial endogenous antioxidant enzymes, thereby mitigating oxidative stress. In a study involving a D-galactose-induced aging mouse model, treatment with calcium dobesilate led to a significant increase in the activities of superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT) in the brain. nih.govmdpi.com Specifically, SOD and GPx activities were notably diminished in the D-galactose-treated group, and administration of calcium dobesilate at doses of 50 and 100 mg/kg restored these enzyme activities. mdpi.com The 100 mg/kg dose of calcium dobesilate was particularly effective in increasing SOD activity. mdpi.com

Similarly, in a model of cisplatin-induced hepatotoxicity in mice, calcium dobesilate administration (100 mg/kg) resulted in a significant elevation of SOD and GPx activity in liver tissue. brieflands.comnih.govbrieflands.com Cisplatin was found to reduce the activities of these antioxidant enzymes, and calcium dobesilate treatment effectively counteracted this effect. brieflands.com These findings underscore the compound's ability to enhance the body's natural antioxidant defense system. mdpi.combrieflands.com

Effect of Calcium Dobesilate on Antioxidant Enzyme Activity in D-Galactose-Induced Aging Mouse Brains

Enzyme Treatment Group Outcome
SOD D-galactose Significantly decreased activity mdpi.com
D-galactose + CaD (100 mg/kg) Increased activity compared to D-gal group mdpi.com
GPx D-galactose Significantly decreased activity mdpi.com
D-galactose + CaD (50 & 100 mg/kg) Significantly increased activity compared to D-gal group mdpi.com
CAT D-galactose No significant change reported
D-galactose + CaD Increased activity nih.govmdpi.com

Prevention of Oxidative Stress in Vascular and Neural Tissues

This compound demonstrates a significant protective effect against oxidative stress in both vascular and neural tissues. patsnap.comtandfonline.comtandfonline.comnih.gov Its antioxidant properties are a key mechanism of action, involving the scavenging of free radicals and the reduction of oxidative damage. patsnap.com This protective action helps maintain the integrity and function of the vascular endothelium. patsnap.com

In studies on diabetic retinopathy, calcium dobesilate has been shown to prevent oxidative stress in the retina. tandfonline.comnih.gov Research on diabetic (db/db) mice revealed that oral treatment with calcium dobesilate (200 mg/kg/day for 15 days) significantly reduced biomarkers of oxidative stress in the retina. nih.gov It also prevented the increase in reactive oxygen species (ROS) generation induced by diabetes. tandfonline.com Furthermore, in a model of sepsis-associated acute kidney injury, calcium dobesilate reversed the increased levels of malondialdehyde (MDA), an indicator of lipid peroxidation, and restored the activity of superoxide dismutase (SOD). tandfonline.com

In neural tissues, calcium dobesilate has been found to inhibit oxidative stress in the brains of aging mice. nih.gov Treatment with the compound decreased levels of MDA while increasing the activities of antioxidant enzymes. nih.gov This suggests that by controlling oxidative stress, calcium dobesilate may help to quell the inflammatory cascade and neurodegeneration. mdpi.com The compound's ability to decrease the permeability of damaged blood vessels can also reduce the entry of reactive oxygen species into brain tissue. mdpi.comresearchgate.net

Anti-inflammatory Pathways

This compound exerts its therapeutic effects through multiple anti-inflammatory pathways, modulating the release of inflammatory mediators and the activity of key signaling molecules.

Inhibition of Inflammatory Mediator Release (e.g., Prostaglandins (B1171923), Leukotrienes)

A key aspect of calcium dobesilate's anti-inflammatory action is its ability to inhibit the release and activity of inflammatory mediators such as prostaglandins and leukotrienes. patsnap.com This inhibition helps to reduce the inflammatory response within the vascular system, thereby alleviating symptoms associated with various vascular disorders. patsnap.com Some studies also suggest that it reduces the release of other cytokines like histamine, serotonin, and bradykinin. taylorandfrancis.com

Modulation of Proinflammatory Cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α, MCP-1)

Calcium dobesilate has been shown to effectively modulate the levels of several proinflammatory cytokines. In a study on sepsis-associated acute kidney injury, treatment with calcium dobesilate reduced the elevated serum levels of Interleukin-8 (IL-8), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). tandfonline.com Similarly, in diabetic (db/db) mice, calcium dobesilate prevented the diabetes-induced increase of IL-6, IL-8, TNF-α, and Monocyte Chemoattractant Protein-1 (MCP-1) in the retina. nih.gov

Further research has demonstrated that in a type 1 diabetic rat model, calcium dobesilate prevented the increase in both mRNA and protein expression of TNF-α and IL-1β in the retina. karger.com In human umbilical vein endothelial cells (HUVECs), high glucose conditions increased the expression of MCP-1, which was suppressed by calcium dobesilate. nih.gov It also significantly suppressed pro-inflammatory mediators like IL-1β, TNFα, and MCP-1 during monocyte-to-macrophage differentiation. nih.gov

Effect of Calcium Dobesilate on Proinflammatory Cytokine Levels

Cytokine Model System Effect of Calcium Dobesilate
IL-1β Sepsis-associated AKI (mice) Reduced serum levels tandfonline.com
Type 1 diabetic rat retina Prevented increase in mRNA and protein expression karger.com
Monocyte-to-macrophage differentiation Suppressed expression nih.gov
IL-6 Sepsis-associated AKI (mice) Reduced serum levels tandfonline.com
Diabetic (db/db) mouse retina Prevented increase nih.gov
IL-8 Sepsis-associated AKI (mice) Reduced serum levels tandfonline.com
Diabetic (db/db) mouse retina Prevented increase nih.gov
TNF-α Sepsis-associated AKI (mice) Reduced serum levels tandfonline.com
Type 1 diabetic rat retina Prevented increase in mRNA and protein expression karger.com
Diabetic (db/db) mouse retina Prevented increase nih.gov
Monocyte-to-macrophage differentiation Suppressed expression nih.gov
MCP-1 Diabetic (db/db) mouse retina Prevented increase nih.gov
HUVECs (high glucose) Suppressed expression nih.gov
Monocyte-to-macrophage differentiation Suppressed expression nih.gov

Impact on NF-κB Pathway Activation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and calcium dobesilate has been shown to significantly impact its activation. tandfonline.comtandfonline.com In a model of sepsis-associated acute kidney injury, calcium dobesilate treatment downregulated the phosphorylation of NF-κB signaling components. tandfonline.com This inhibitory effect on the NF-κB pathway is considered a crucial step in the anti-inflammatory action of the compound. tandfonline.comnih.gov

Studies on diabetic retinopathy have also highlighted the role of calcium dobesilate in modulating the NF-κB pathway. diabetesjournals.org In diabetic retinas, the activation of NF-κB is correlated with increased leukostasis and breakdown of the blood-retinal barrier. diabetesjournals.org Calcium dobesilate was found to prevent the increase in intercellular adhesion molecule-1 (ICAM-1) levels and leukocyte adhesion, effects that were correlated with the inhibition of NF-κB activation. diabetesjournals.org Furthermore, in human retinal endothelial cells, calcium dobesilate inhibited the activation of NF-κB induced by IL-1β by preventing the phosphorylation of IKKβ-α. nih.gov It also suppresses NF-κB pathway activation in human macrophages. nih.gov

Reduction of Glial Activation and Neuroinflammation

Calcium dobesilate has demonstrated a notable ability to reduce glial activation and neuroinflammation, particularly in the context of diabetic retinopathy and Alzheimer's disease models. tandfonline.comresearchgate.nettandfonline.com In diabetic (db/db) mice, treatment with calcium dobesilate resulted in a significant decrease in glial activation in the retina. tandfonline.comtandfonline.com This reduction in glial activation was associated with neuroprotective effects and an improvement in retinal function. tandfonline.comtandfonline.com

In a mouse model of Alzheimer's disease, oral treatment with calcium dobesilate led to a drastic reduction of microglial activation in the hippocampus and cortex. researchgate.net This anti-inflammatory effect on glial cells contributes to its potential therapeutic benefits in neurodegenerative conditions. researchgate.net The compound's ability to decrease the permeability of damaged vessels can also limit the entry of inflammatory mediators into the brain, further reducing neuroinflammation. mdpi.comresearchgate.net

Vascular Homeostasis and Hemorheological Effects

This compound is a synthetic vasoprotective agent that exerts a range of effects on the vascular system, contributing to the maintenance of homeostasis and improving blood flow dynamics. researchgate.net1mg.com Its mechanisms of action are multifaceted, targeting various components of the circulatory system to enhance microcirculation and protect vascular integrity. researchgate.netevitachem.comcymitquimica.com

Reduction of Whole Blood and Plasma Viscosity

A significant contributor to the beneficial hemorheological profile of calcium dobesilate is its ability to reduce both whole blood and plasma viscosity. researchgate.net1mg.comnih.gov High blood viscosity is a factor in various vascular pathologies, as it increases the shear stress on endothelial walls and can impair blood flow. nih.gov

Studies have demonstrated that treatment with calcium dobesilate leads to a statistically significant reduction in whole-blood viscosity. nih.govnih.gov This effect has been observed in patients with diabetic retinopathy, a condition characterized by microvascular complications. nih.govnih.gov The reduction in viscosity is thought to be linked to a decrease in the levels of certain plasma proteins, such as fibrinogen, and a normalization of the albumin-to-globulin ratio. nih.gov By lowering the thickness and stickiness of the blood, calcium dobesilate helps to improve circulation through the narrow capillaries. 1mg.comwbcil.com

Table 1: Effect of Calcium Dobesilate on Blood Viscosity and Related Parameters

ParameterObservationStudy PopulationReference
Whole Blood ViscosityStatistically significant reductionPatients with diabetic retinopathy and blood hyperviscosity nih.gov
Plasma ViscosityDecreasedDiabetics with retinopathy and glaucoma nih.gov
FibrinogenSignificant reductionPatients with diabetic retinopathy and blood hyperviscosity nih.gov
Albumin/Globulin RatioDiminutionPatients with diabetic retinopathy and blood hyperviscosity nih.gov

Enhancement of Erythrocyte Deformability and Flexibility

The ability of red blood cells (erythrocytes) to change shape is crucial for their passage through the microcirculation, where capillaries can be narrower than the diameter of the cells themselves. mdpi.com Calcium dobesilate has been shown to enhance the deformability and flexibility of erythrocytes. sunways.com

This improved flexibility allows red blood cells to navigate the microvasculature more easily, ensuring adequate oxygen delivery to tissues. wbcil.com While some studies have shown significant improvements in erythrocyte flexibility, others have noted that the deformability may not show obvious improvement in all patient populations. scielo.brgoogle.com The underlying mechanisms for this effect may be related to the drug's influence on the red blood cell membrane. sunways.com

Inhibition of Platelet Aggregation and Activity

Calcium dobesilate exhibits anti-platelet effects, which contribute to its vasoprotective properties by reducing the risk of thrombus formation. evitachem.comsunways.com It has been shown to inhibit platelet aggregation induced by various stimuli, including collagen and thrombin. sunways.comnih.gov However, it does not appear to affect aggregation stimulated by arachidonic acid. sunways.com

The inhibitory effect on platelet function is believed to be mediated, at least in part, through the cyclic AMP (cAMP) pathway. nih.gov Research indicates that calcium dobesilate can increase platelet cAMP levels, which is a known inhibitor of platelet activation. nih.gov In a study involving patients with increased platelet aggregation, a daily dose of 1500mg of calcium dobesilate for four days resulted in a significant 22% decrease in platelet aggregation compared to a placebo. sunways.com

Table 2: Effect of Calcium Dobesilate on Platelet Aggregation

ParameterDosageDurationResultStudy PopulationReference
Platelet Aggregation1500 mg/day4 days22% decreasePatients with increased platelet aggregation sunways.comnih.gov
Reaction Time1500 mg/day4 days96.4% increasePatients with increased platelet aggregation sunways.com

Stimulation of Nitric Oxide (NO) Production and Endothelium-Dependent Relaxation

The endothelium plays a critical role in regulating vascular tone through the production of signaling molecules, most notably nitric oxide (NO). wbcil.com NO is a potent vasodilator, and its production is essential for maintaining healthy blood flow and pressure. wbcil.comwbcil.com

Calcium dobesilate has been demonstrated to stimulate the production of nitric oxide by enhancing the activity of endothelial nitric oxide synthase (eNOS). researchgate.netsunways.comwbcil.com This leads to increased endothelium-dependent relaxation of blood vessels. researchgate.netwbcil.comgoogle.com This effect has been observed in various experimental models, including rabbit aorta and in arteries from animals with experimentally induced vascular aging. researchgate.netgoogle.comjustia.com By promoting vasodilation, calcium dobesilate further contributes to improved blood flow and reduced vascular resistance. wbcil.com

Modulation of Growth Factors and Signaling Pathways

Beyond its direct effects on blood components and the endothelium, calcium dobesilate also modulates key growth factors and intracellular signaling pathways involved in vascular health and pathology.

One of the most significant actions of calcium dobesilate is its ability to inhibit the signaling of Vascular Endothelial Growth Factor (VEGF). tandfonline.complos.org VEGF is a crucial regulator of angiogenesis, but its overexpression can lead to vascular leakage and other complications seen in conditions like diabetic retinopathy. tandfonline.complos.org Calcium dobesilate has been shown to interfere with the binding of VEGF to its co-receptor, heparan sulfate, thereby inhibiting VEGF-induced endothelial cell proliferation, migration, and permeability. plos.org This action helps to prevent the breakdown of the blood-retinal barrier. semanticscholar.org

Furthermore, calcium dobesilate has been found to modulate the Fibroblast Growth Factor (FGF) signaling pathway. daigonline.de FGFs are involved in cell growth, differentiation, and survival, and their dysregulation can contribute to various diseases. daigonline.de By inhibiting FGF signaling, calcium dobesilate may exert anti-proliferative effects. daigonline.de

The compound also influences inflammatory signaling pathways. Research has shown that calcium dobesilate can reduce the expression of CD14, Toll-like receptor 4 (TLR4), and matrix metalloproteinase-9 (MMP-9) by modulating the PKCδ-NADPH oxidase-MAPK-NF-κB signaling pathway during the differentiation of monocytes into macrophages. nih.gov This suggests a potential role in mitigating inflammation associated with atherosclerosis. nih.gov In experimental diabetes models, calcium dobesilate has been shown to prevent the upregulation of endothelin-1 (B181129) (ET-1) and its receptors, which are involved in microvascular impairment and neurodegeneration. nih.gov It also prevented the upregulation of the PKC delta-p38 MAPK pathway, further reducing vascular leakage. nih.gov

Inhibition of Vascular Endothelial Growth Factor (VEGF) Production and Activity

This compound has been shown to effectively inhibit the production and activity of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis and vascular permeability. In experimental models of diabetes, treatment with calcium dobesilate has been found to reduce the increased levels of VEGF-A in the retina. tandfonline.com This inhibitory effect on VEGF production is a crucial aspect of its anti-leakage properties. tandfonline.com

Furthermore, calcium dobesilate directly impacts VEGF's activity. It has been demonstrated to significantly inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) that is induced by VEGF. researchgate.net A proposed mechanism for this inhibition involves the interference of calcium dobesilate with the heparan sulfate binding site of VEGF. plos.org Heparan sulfates act as co-receptors for VEGF, and by disrupting this interaction, calcium dobesilate can attenuate VEGF-induced signaling. plos.org This is supported by findings that the inhibitory effect of calcium dobesilate on the phosphorylation of VEGFR-2, a key step in VEGF signaling, is nullified by the addition of heparin. plos.org Interestingly, the activity of VEGF121, an isoform that does not bind to heparin, is not inhibited by calcium dobesilate. plos.org

Experimental ModelKey FindingsReference
Diabetic (db/db) miceReduced diabetes-induced increase in VEGF-A in the retina. tandfonline.com
Human Umbilical Vein Endothelial Cells (HUVEC)Significantly inhibited VEGF-induced cell proliferation. researchgate.net
HUVECAttenuated VEGF165-stimulated phosphorylation of MEK1/2 and ERK1/2. plos.org
In situ proximity ligation assayInhibited the interaction between heparan sulfate and VEGF, and between VEGF and VEGFR-2. plos.org

Impact on PKC-delta-p38 MAPK Pathway

The Protein Kinase C (PKC)-delta-p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a significant signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. In the context of diabetes, this pathway is often upregulated, contributing to vascular permeability and cell death. Research has demonstrated that this compound can prevent the upregulation of the PKC-delta-p38 MAPK pathway that is induced by diabetes. tandfonline.com

This inhibitory action is considered to play a substantial role in the anti-apoptotic and anti-permeability effects of calcium dobesilate observed in the diabetic retina. tandfonline.com The activation of PKC-delta and its subsequent nuclear translocation are implicated in the breakdown of the blood-retinal barrier. tandfonline.com By inhibiting this pathway, calcium dobesilate helps to preserve the integrity of tight junction proteins in retinal vessels. tandfonline.com It has been suggested that the inhibition of PKC-delta by calcium dobesilate may also be involved in the downregulation of Endothelin-1 expression. nih.gov

ConditionEffect of Calcium DobesilateImplicationReference
Diabetes-induced upregulation of PKC-delta-p38 MAPK pathwayPrevention of upregulationAnti-apoptotic and anti-permeability effects in the diabetic retina tandfonline.com

Regulation of Endothelin-1 (ET-1) and its Receptors (ETA-R, ETB-R)

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a dual role in the pathogenesis of diabetic retinopathy, contributing to both microvascular impairment and neurodegeneration through its receptors, ETA-R and ETB-R. nih.gov Studies have revealed that this compound can prevent the diabetes-induced upregulation of ET-1 and its cognate receptors. tandfonline.comnih.gov

In diabetic (db/db) mice, both the mRNA and protein levels of ET-1 were found to be overexpressed in the retinas, an effect that was prevented by treatment with calcium dobesilate. tandfonline.com The activation of ETA-R by ET-1 is associated with vasoconstriction and vasoregression, while the activation of ETB-R primarily contributes to neurodegeneration. nih.gov By inhibiting the upregulation of both ET-1 and its receptors, calcium dobesilate exerts a dual protective action on the diabetic retina. nih.gov The anti-inflammatory activity of calcium dobesilate is thought to play a significant role in this inhibitory effect, and the inhibition of PKC-delta may also be a contributing factor. nih.gov

MoleculeEffect of DiabetesEffect of Calcium Dobesilate TreatmentReference
Endothelin-1 (ET-1)Upregulation of mRNA and protein levelsPrevention of overexpression tandfonline.com
Endothelin Receptor A (ETA-R)UpregulationPrevention of upregulation tandfonline.comnih.gov
Endothelin Receptor B (ETB-R)UpregulationPrevention of upregulation tandfonline.comnih.gov

Influence on Glutamate (B1630785) Excitotoxicity and GLAST Expression

Glutamate is the primary excitatory neurotransmitter in the retina. In diabetic conditions, the extracellular levels of glutamate can become elevated, leading to a phenomenon known as "excitotoxicity." nih.gov This overstimulation of glutamate receptors results in an uncontrolled influx of intracellular calcium in postsynaptic neurons, ultimately leading to cell death. nih.gov

This compound has been shown to mitigate glutamate-induced excitotoxicity. nih.gov Its mechanism of action involves preventing the downregulation of the glutamate/l-aspartate transporter (GLAST), which is induced by diabetes. tandfonline.comnih.gov GLAST, predominantly expressed by Müller cells, is the main transporter responsible for the uptake of glutamate from the extracellular space in the retina. tandfonline.comnih.gov In diabetic retinas, GLAST expression is significantly downregulated. tandfonline.com Treatment with calcium dobesilate prevents this downregulation, thereby maintaining the efficient removal of glutamate and preventing its accumulation to toxic levels. tandfonline.comtandfonline.com Consequently, in diabetic mice treated with calcium dobesilate, retinal glutamate concentrations were found to be significantly lower than in untreated diabetic mice. tandfonline.comtandfonline.com The inhibitory effect of calcium dobesilate on ET-1, which is known to enhance glutamate-induced neurotoxicity, may also contribute to its neuroprotective action in this context. nih.gov

ParameterState in Diabetic Retina (untreated)Effect of Calcium Dobesilate TreatmentReference
Extracellular Glutamate LevelsElevatedSignificantly lower concentration tandfonline.comtandfonline.com
GLAST (glutamate/aspartate transporter) ExpressionSignificantly downregulatedPrevention of downregulation tandfonline.comtandfonline.com

Restoration of Autophagy via VEGF/PI3K/AKT/mTOR Pathway

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in maintaining cellular homeostasis. explorationpub.com Dysregulated autophagy has been implicated in the pathogenesis of diabetic complications. This compound has been found to restore autophagy by inhibiting the VEGF/PI3K/AKT/mTOR signaling pathway. frontiersin.orgnih.gov

In studies on diabetic kidney disease, calcium dobesilate treatment was shown to restore autophagy by increasing the expression of autophagy-related proteins like LC3 II, Atg5, and beclin 1, while decreasing the expression of p62. frontiersin.orgnih.gov The underlying mechanism for this effect is the inhibition of the PI3K/AKT/mTOR pathway, which is a key negative regulator of autophagy. frontiersin.orgresearchgate.net Under hyperglycemic conditions, this pathway is typically activated. frontiersin.org Calcium dobesilate was observed to decrease the phosphorylation of PI3K, AKT, and mTOR, thereby de-repressing autophagy. frontiersin.org This effect is likely mediated through the reduction of VEGF and the downregulation of its receptor, VEGFR2, which are upstream activators of the PI3K/AKT pathway. frontiersin.orgnih.gov

Signaling Pathway ComponentState in Diabetic ConditionEffect of Calcium Dobesilate TreatmentReference
VEGFIncreasedDecreased frontiersin.orgnih.gov
VEGFR2UpregulatedDownregulated frontiersin.orgnih.gov
p-PI3K/t-PI3KIncreasedDecreased frontiersin.org
p-AKT/t-AKTIncreasedDecreased frontiersin.org
p-mTOR/t-mTORIncreasedDecreased frontiersin.org
Autophagy (LC3 II, Atg5, beclin 1 expression)DecreasedIncreased (restored) frontiersin.orgnih.gov

Preclinical Research and Experimental Models

In Vitro Studies on Cellular Responses

Calcium dobesilate monohydrate (CaD) has been investigated for its effects on Human Retinal Endothelial Cells (HRECs) to understand its mechanisms of action in diabetic retinopathy. In cultures of HRECs, CaD demonstrated an ability to inhibit the activation of NF-κB induced by interleukin-1β (IL-1β) by preventing IKKβ-α phosphorylation. This action, in turn, reduces the upregulation of pro-inflammatory cytokines such as IL-6 and IL-8. researchgate.net

Studies using HRECs have also shown that CaD can prevent the overexpression of endothelin-1 (B181129) (ET-1) and its receptors, which are implicated in the pathology of diabetic retinopathy. tandfonline.com Specifically, while tumor necrosis factor-α (TNF-α) was found to significantly increase ET-1 levels in HRECs, this increase was abrogated by the presence of CaD. tandfonline.com Furthermore, CaD has been observed to inhibit alterations in tight junction proteins and the adhesion of leukocytes to retinal endothelial cells, which are processes induced by diabetic conditions. turkishjcrd.com The HRECs used in these experiments are typically isolated from human retinal tissue of cadaveric eyes and cultured in a specialized endothelial basal medium. tandfonline.comtandfonline.com

The effects of calcium dobesilate on vascular endothelial cells have been a key area of research to elucidate its vasoprotective properties. Studies have shown that calcium dobesilate can enhance the activity of endothelial nitric oxide synthase (eNOS) in both macro- and microvascular endothelial cells. dergisi.org This leads to increased production of nitric oxide (NO), a crucial molecule for vasodilation and maintaining endothelial health.

A significant focus of in vitro research has been on the interaction between calcium dobesilate and vascular endothelial growth factor (VEGF), a key mediator of angiogenesis and vascular permeability. Research indicates that calcium dobesilate significantly inhibits VEGF-induced migration, proliferation, and permeability of endothelial cells. plos.orgnih.govresearchgate.net This inhibitory effect is believed to be mediated through interference with the heparan sulfate (B86663) (HS) binding site of VEGF. plos.orgnih.govresearchgate.net The effects of calcium dobesilate were nullified by heparin, supporting the role of the heparin-like domain in this interaction. plos.orgnih.gov Furthermore, the compound did not inhibit VEGF121, an isoform that lacks a heparin-binding site. plos.orgnih.gov

Calcium dobesilate has also been found to restore the expression of tight junction proteins like ZO-1, Occludin, and Claudin-5 that are suppressed by VEGF, thereby improving endothelial integrity. plos.org This action contributes to its ability to reduce vascular leakage. The compound also suppresses the phosphorylation of VEGFR-2 and its downstream signaling pathways, including the MEK/ERK MAP kinase activation. plos.orgresearchgate.net

In vitro studies have been conducted to assess the protective action of calcium dobesilate against oxidative and inflammatory stress in human varicose veins. ncats.ionih.gov In these experiments, segments of varicose greater saphenous veins were obtained from patients and subjected to exogenously induced oxidative stress. nih.gov

The results demonstrated that calcium dobesilate significantly prevented oxidative disturbances. ncats.ionih.gov It was shown to fully prevent the decrease in total antioxidant status (TAS) with a half-maximal inhibitory concentration (IC50) of 11.4 ± 2.3 µmol/L. ncats.ionih.gov Additionally, it fully prevented the increase in malondialdehyde (MDA), a marker of lipid peroxidation, with an IC50 of 102 ± 3 µmol/L. ncats.ionih.gov The protective effects of calcium dobesilate against oxidative stress in this model were found to be comparable, both qualitatively and quantitatively, to those of rutin, a known reference compound. ncats.ionih.gov These findings suggest that calcium dobesilate can exert its therapeutic effects at clinically relevant concentrations. nih.gov

Table 1: In Vitro Effects of Calcium Dobesilate on Human Varicose Veins

ParameterEffect of Calcium DobesilateIC50 ValueReference
Total Antioxidant Status (TAS) DecreaseFully Prevented11.4 ± 2.3 µmol/L ncats.ionih.gov
Malondialdehyde (MDA) IncreaseFully Prevented102 ± 3 µmol/L ncats.ionih.gov

In Vivo Animal Models of Vascular and Neurological Disorders

Animal models have been instrumental in understanding the in vivo effects of calcium dobesilate on diabetic retinopathy. The db/db mouse, a model for type 2 diabetes, and streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for type 1 diabetes, are commonly used. researchgate.nettandfonline.comnih.gov

In db/db mice, treatment with calcium dobesilate has been shown to exert significant neuroprotective effects. tandfonline.com It led to a decrease in glial activation and apoptosis in the retina, which was associated with an improvement in electroretinogram (ERG) parameters, indicating enhanced global retinal function. tandfonline.com The treatment also prevented the increase in retinal glutamate (B1630785) levels and the overexpression of endothelin-1 (ET-1) and its receptors. tandfonline.com Furthermore, calcium dobesilate reduced biomarkers of oxidative stress and inflammation, including NF-κB, IL-6, IL-8, TNF-α, and MCP-1 in the retina of these mice. researchgate.netnih.gov This was accompanied by a reduction in vascular leakage, attributed to the prevention of upregulation of VEGF and the PKC delta-p38 MAPK pathway. tandfonline.com

In STZ-induced diabetic rats, long-term treatment with calcium dobesilate attenuated the progression of diabetic retinopathy. nih.gov The analysis of retinal digests revealed that the treatment mitigated vascular changes such as vascular tortuosity, the formation of acellular capillaries, and the reduction in the number of pericytes. nih.gov It also restored impaired acetylcholine-induced relaxation in the aorta of these diabetic rats. nih.gov

Table 2: Effects of Calcium Dobesilate in Animal Models of Diabetic Retinopathy

Animal ModelKey FindingsReference
db/db miceDecreased glial activation and apoptosis; Improved ERG parameters; Prevented increase in retinal glutamate and ET-1; Reduced oxidative stress and inflammation (NF-κB, IL-6, IL-8, TNF-α, MCP-1); Reduced vascular leakage. researchgate.nettandfonline.comnih.gov
Streptozotocin-induced diabetic ratsAttenuated progression of vascular changes (vascular tortuosity, acellular capillaries); Restored impaired vascular reactivity. nih.gov

The efficacy of calcium dobesilate has also been evaluated in animal models of chronic venous insufficiency (CVI). mdpi.com Although specific details on the models were not extensively covered in the provided search results, the use of such models is crucial for understanding the pathophysiological mechanisms and the effects of venoactive drugs. For instance, a model involving iliac vein ligature in hamsters has been used to induce chronic venous hypertension, leading to increased leukocyte adhesion, decreased capillary density, and venular enlargement. mdpi.com While this particular study focused on a different venoactive drug, it highlights the type of experimental models used to investigate CVI. The therapeutic actions of calcium dobesilate observed in clinical settings, such as reducing edema and improving microcirculation, are likely based on mechanisms that can be explored in these preclinical models. mdpi.comwbcil.com

Models of Cognitive Impairment and Aging (e.g., D-galactose-induced aging mice)

The D-galactose-induced aging mouse is a well-established model for mimicking the cognitive deficits and oxidative stress associated with aging. mdpi.comnih.gov In this model, chronic administration of D-galactose leads to an overproduction of reactive oxygen species (ROS), which contributes to cognitive decline. mdpi.comnih.gov

Studies have shown that treatment with calcium dobesilate can reverse the cognitive impairments and anxiety-like behaviors observed in these mice. mdpi.comnih.gov Specifically, research has demonstrated that calcium dobesilate administration led to improvements in performance in behavioral tests such as the elevated plus-maze, Y-maze, and shuttle box tests. mdpi.com One of the key mechanisms identified is the modulation of oxidative stress. mdpi.com Treatment with calcium dobesilate was found to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the brains of aging mice. mdpi.com Concurrently, it increased the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). mdpi.com Furthermore, calcium dobesilate treatment was observed to inhibit the body weight loss induced by D-galactose. mdpi.comresearchgate.net

These findings suggest that calcium dobesilate's ability to mitigate oxidative stress may be a key factor in its neuroprotective effects and its potential to reverse age-related cognitive deficits. mdpi.comuab.cat

Table 1: Effects of Calcium Dobesilate on Behavioral and Oxidative Stress Parameters in D-galactose-induced Aging Mice

Parameter Effect of D-galactose Effect of Calcium Dobesilate Treatment
Cognitive Function (Y-maze, Shuttle Box) Impaired Reversed impairment mdpi.comnih.gov
Anxiety-like Behavior (Elevated Plus-Maze) Increased Reversed increase mdpi.com
Malondialdehyde (MDA) Levels Increased Decreased mdpi.com
Superoxide Dismutase (SOD) Activity Decreased Increased mdpi.com
Glutathione Peroxidase (GPx) Activity Decreased Increased mdpi.com
Catalase (CAT) Activity Decreased Increased mdpi.com

| Body Weight | Decreased | Inhibited loss mdpi.comresearchgate.net |

Peripheral Nerve Injury Models (e.g., Sciatic Nerve Crush Injury in Rats)

The sciatic nerve crush injury model in rats is a common method for studying peripheral nerve damage and regeneration. nih.govfrontiersin.orgnih.gov This model allows for the assessment of functional recovery and the underlying cellular and molecular changes following nerve injury. frontiersin.org

In a study utilizing this model, calcium dobesilate was evaluated for its therapeutic effects on crushed sciatic nerves. nih.gov The results indicated that while calcium dobesilate did not preserve the total mass of the gastrocnemius muscle, it did prevent muscle atrophy at a microscopic level. nih.gov Immunohistochemical and biochemical analyses revealed that calcium dobesilate exhibited anti-inflammatory, antioxidant, anti-apoptotic, and anti-autophagic properties within the injured nerve tissue. nih.gov

Functionally, while the nerve conductance levels were not significantly improved with calcium dobesilate treatment, the Sciatic Functional Index (SFI) values on day 30 were numerically closer to those of healthy animals, although this difference was not statistically significant. nih.gov Histopathological examination showed that calcium dobesilate was effective in promoting axon regeneration and repair. nih.gov These findings suggest that calcium dobesilate can suppress inflammatory processes and contribute to histopathological and functional improvements in injured nerves in rats. nih.gov

Table 2: Summary of Calcium Dobesilate Effects in a Sciatic Nerve Crush Injury Rat Model

Parameter Finding
Muscle Mass Did not preserve total muscle mass, but prevented microscopic atrophy. nih.gov
Nerve Histopathology Effective in axon regeneration and repair. nih.gov
Electrophysiology No significant improvement in nerve conductance. nih.gov
Functional Recovery (SFI) Numerical improvement, but not statistically significant. nih.gov

| Biochemical Markers | Demonstrated anti-inflammatory, anti-oxidant, anti-apoptotic, and anti-autophagic activity. nih.gov |

Diabetic Kidney Disease Models (e.g., KK-Ay, HFD/STZ-induced diabetic mice)

Animal models are crucial for understanding the pathogenesis of diabetic kidney disease (DKD) and for testing potential therapeutic agents. The KK-Ay mouse is a model of spontaneous type 2 diabetes, while the high-fat diet (HFD) combined with streptozotocin (STZ) injection is used to induce diabetes in mice. nih.gov

In studies using both KK-Ay and HFD/STZ-induced diabetic mice, calcium dobesilate has been shown to have protective effects on the kidneys. nih.gov Research has demonstrated that calcium dobesilate treatment can reduce albuminuria and improve renal histological changes in these diabetic models. nih.gov One of the mechanisms implicated in these beneficial effects is the restoration of autophagy, a cellular process for clearing damaged components. nih.gov In the kidneys of diabetic mice, the expression of autophagy-related proteins such as LC3 II, Atg5, and beclin 1 was found to be decreased, while p62 levels were increased. nih.gov Treatment with calcium dobesilate was shown to reverse these changes, suggesting it restores autophagic activity. nih.gov

Furthermore, in a streptozotocin-induced type 1 diabetes mouse model, calcium dobesilate treatment was found to protect kidney function, as evidenced by reduced serum creatinine (B1669602) levels and albuminuria. plos.org This study also highlighted that calcium dobesilate can inhibit the signaling of vascular endothelial growth factor (VEGF), a key player in diabetic microangiopathy, by interfering with its binding to heparan sulfate. plos.org

Table 3: Effects of Calcium Dobesilate in Diabetic Kidney Disease Mouse Models

Model Key Findings
KK-Ay and HFD/STZ-induced diabetic mice Reduced albuminuria and improved renal histology. nih.gov Restored autophagy in the kidneys. nih.gov

| Streptozotocin-induced diabetic mice | Protected kidney function (reduced serum creatinine and albuminuria). plos.org Reduced diabetic neuropathy. plos.org Inhibited VEGF signaling. plos.org |

Translational Research from Preclinical Findings to Clinical Implications

The preclinical findings for calcium dobesilate have paved the way for considering its clinical applications in various human conditions. The demonstrated antioxidant and neuroprotective properties in aging mouse models suggest a potential for repurposing this drug for the prevention and treatment of cognitive impairment in the elderly. uab.cat The ability of calcium dobesilate to cross the blood-brain barrier, particularly when its permeability is increased due to aging, further supports this potential. uab.cat

In the context of peripheral nerve injuries, the preclinical evidence of its anti-inflammatory and regenerative effects in rat models provides a rationale for conducting clinical studies to investigate its therapeutic efficacy in patients with similar injuries. nih.gov

For diabetic kidney disease, the preclinical data showing that calcium dobesilate can reduce albuminuria and protect renal structure and function have been a strong driver for clinical investigations. nih.govplos.org Network pharmacology and meta-analyses of clinical trials have suggested that calcium dobesilate's effectiveness in DKD may be mediated through the inhibition of pathways like the MAPK and chemokine signaling pathways. nih.govresearchgate.net These analyses, combined with the preclinical evidence, support the use of calcium dobesilate as a treatment for DKD, particularly in its early, reversible stages. nih.govfrontiersin.org The drug's established use for diabetic retinopathy, another microvascular complication of diabetes, further strengthens the case for its application in diabetic nephropathy. researchgate.net

Clinical Efficacy Research and Outcomes Excluding Dosage/administration

Diabetic Retinopathy

Diabetic retinopathy (DR) is a common complication of diabetes and a leading cause of vision loss. Research has focused on the potential of calcium dobesilate to mitigate the pathological changes in the retina associated with this condition. The current standard treatments for DR, such as laser photocoagulation and intravitreal injections, are typically reserved for advanced stages of the disease and can have significant side effects. This has spurred the search for new pharmacological options for the early stages.

Calcium dobesilate monohydrate is indicated and approved for the treatment of diabetic retinopathy in several countries, with evidence suggesting it is most beneficial in the early stages of the disease. Multiple studies support its role in preventing the progression of early-stage DR. Two randomized, placebo-controlled trials have demonstrated its efficacy in slowing the advancement of early DR. One such double-blind, placebo-controlled study involving patients with type 2 diabetes and early-stage retinopathy found that treatment over 24 months resulted in a significantly lower progression of blood-retinal barrier disruption compared to placebo. The study concluded that calcium dobesilate was significantly more effective than placebo in preventing the breakdown of the blood-retinal barrier, an effect that was independent of the level of diabetes control.

Further research highlights that the multifaceted action of the compound on the neurovascular unit supports its beneficial effects in early DR. A study analyzing patients with early non-proliferative diabetic retinopathy (NPDR) showed that treatment led to positive changes in visual functions that were preserved for up to six months, suggesting its utility in the secondary prevention of DR development. While it shows promise in early stages, its effectiveness in more advanced stages of diabetic retinopathy is yet to be conclusively determined.

Clinical studies have demonstrated the positive impact of calcium dobesilate on specific lesions characteristic of diabetic retinopathy. A meta-analysis of data from 1975 to 2013 found that calcium dobesilate was significantly associated with an improvement in retinal microaneurysms, a reduction in retinal hemorrhages, and a decrease in exudates.

Another retrospective controlled study assessed retinal lesions from fundus photographs using a scoring system. The results showed a statistically significant positive effect for patients with moderate background diabetic retinopathy when the scores for various lesions, including microaneurysms, blot hemorrhages, striate hemorrhages, and hard exudates, were combined. In a study of patients with early-stage NPDR, initial examination revealed microaneurysms in 84.3% of cases, point hemorrhages in 80.1%, and small solid exudates in 30% of eyes. Analysis following treatment showed statistically significant improvements in these fundus features.

Table 1: Meta-Analysis of Calcium Dobesilate Efficacy on Retinal Lesions

Retinal Lesion Risk Ratio (RR) 95% Confidence Interval (CI) P-value
Microaneurysms 0.62 0.42 - 0.90 P=0.01
Hemorrhages 0.39 0.17 - 0.88 P=0.02
Exudates 0.31 0.12 - 0.81 P=0.02

Data from a systematic review and meta-analysis of randomized clinical controlled trials.

The effect of calcium dobesilate on visual acuity in patients with diabetic retinopathy has yielded mixed results across different studies. One study evaluating its use in the early stages of non-proliferative diabetic retinopathy reported a significant increase in visual acuity. In the treatment group, visual acuity improved by an average of 0.20 ± 0.0

Hemorrhoidal Disease

The vasoprotective properties of calcium dobesilate are also beneficial in the treatment of hemorrhoidal disease, a condition involving swollen and inflamed veins in the rectum and anus. nih.govapollopharmacy.insterispharma.com

Clinical studies have confirmed that calcium dobesilate provides effective and fast symptomatic relief from acute attacks of hemorrhoidal disease. nih.govscispace.comxn--vv4bi6ex9p.com In a randomized, double-blind, controlled study, patients treated with calcium dobesilate experienced a significant reduction in symptoms, with a success rate of 86.21% in terms of bleeding cessation and reduced inflammation after two weeks. nih.govxn--vv4bi6ex9p.com Another interventional study reported a 77.5% success rate in controlling symptoms after four weeks of therapy. surgeryscience.com

Calcium dobesilate aids in managing hemorrhoidal disease by reducing local inflammation and improving microcirculation. nih.govsurgeryscience.com Its ability to decrease capillary permeability and improve blood flow helps alleviate swelling and the propensity for bleeding. nih.govxn--vv4bi6ex9p.com Anoscopic examinations in clinical trials have confirmed a significant improvement in inflammation scores in patients treated with calcium dobesilate compared to control groups. nih.govscispace.comxn--vv4bi6ex9p.comsurgeryscience.com

Other Microvascular Disorders

The therapeutic applications of calcium dobesilate extend to other conditions characterized by microvascular dysfunction, largely due to its ability to stabilize capillary walls, reduce their permeability, and improve blood rheology. wikipedia.orgsigmaaldrich.compatsnap.com It is indicated in the treatment of diabetic retinopathy and other microangiopathies. apollopharmacy.inzeelabpharmacy.comsterispharma.comnih.gov The mechanism involves protecting the vascular endothelium from damage and controlling abnormal angiogenesis. patsnap.comtaylorandfrancis.com Its efficacy in these areas highlights its role as a broad-spectrum vasoprotective agent. nih.gov

Diabetic Microangiopathy

Diabetic microangiopathy encompasses a range of complications arising from diabetes, most notably diabetic retinopathy. Calcium dobesilate has been studied for its potential to mitigate the progression of these conditions by addressing the underlying pathophysiology.

Research Findings:

Clinical studies suggest that long-term oral treatment with calcium dobesilate can slow the progression of diabetic retinopathy. researchgate.net The primary mechanism is believed to be a reduction in microvascular permeability. researchgate.net This is evidenced by improvements in various parameters such as vitreous fluorophotometry, retinal hemorrhages, and blood viscosity, which collectively contribute to better visual acuity. researchgate.net

Experimental research on diabetic models has provided further insights into its mechanisms of action. A study on diabetic (db/db) mice demonstrated that calcium dobesilate treatment for 14 days significantly decreased glial activation and apoptosis (programmed cell death) in the retina. tandfonline.com This neuroprotective effect was associated with an improvement in electroretinogram parameters, indicating enhanced retinal function. tandfonline.com

Mechanistically, calcium dobesilate has been shown to prevent the diabetes-induced upregulation of endothelin-1 (B181129) (ET-1) and its receptors (ETA-R and ETB-R), which are implicated in microvascular impairment and neurodegeneration. tandfonline.comtandfonline.com Furthermore, it prevents the increase in glutamate (B1630785), a neurotransmitter that can be toxic at high levels, by downregulating its main transporter, GLAST. tandfonline.comtandfonline.com The compound also exhibits antioxidant properties, preventing oxidative stress and the upregulation of vascular endothelial growth factor (VEGF) and the PKC-delta-p38 MAPK pathway, both of which contribute to vascular leakage. tandfonline.comtandfonline.com

A meta-analysis of clinical trials has indicated that calcium dobesilate is significantly associated with improvements in retinal microaneurysms, hemorrhages, and exudates. tandfonline.com It has also been shown to reduce both whole blood and plasma viscosity. researchgate.nettandfonline.com These findings collectively suggest that calcium dobesilate is beneficial in the early stages of diabetic retinopathy. tandfonline.com

Interactive Data Table: Effects of Calcium Dobesilate on Diabetic Retinopathy Markers

ParameterEffect of Calcium DobesilateSupporting Evidence
Glial Activation Significant decreaseExperimental model of diabetic retinopathy tandfonline.com
Apoptosis Significant decreaseExperimental model of diabetic retinopathy tandfonline.com
Electroretinogram Significant improvementExperimental model of diabetic retinopathy tandfonline.com
Endothelin-1 (ET-1) Prevention of upregulationExperimental model of diabetic retinopathy tandfonline.comtandfonline.com
Glutamate Levels Prevention of increaseExperimental model of diabetic retinopathy tandfonline.comtandfonline.com
Oxidative Stress PreventionExperimental model of diabetic retinopathy tandfonline.com
Vascular Leakage Significant reductionExperimental model of diabetic retinopathy tandfonline.com
Retinal Microaneurysms ImprovementMeta-analysis of clinical trials tandfonline.com
Retinal Hemorrhages ImprovementMeta-analysis of clinical trials tandfonline.com
Retinal Exudates ImprovementMeta-analysis of clinical trials tandfonline.com
Blood Viscosity ReductionClinical studies researchgate.nettandfonline.com

Peripheral Arterial Disease (PAD)

While the primary focus of calcium dobesilate research has been on microvascular conditions, some studies suggest potential benefits for macrovascular diseases like peripheral arterial disease (PAD). sayacare.in PAD is characterized by narrowed arteries reducing blood flow to the limbs.

Research Findings:

The therapeutic potential of calcium dobesilate in PAD is linked to its effects on blood rheology and endothelial function. By reducing blood hyperviscosity and inhibiting platelet aggregation, it can facilitate better capillary perfusion. nih.govnih.gov Its ability to increase endothelial nitric oxide levels enhances endothelium-dependent relaxation, which can improve blood flow. sunways.comresearchgate.net

However, there is a consideration regarding its antiangiogenic properties. Angiogenesis, the formation of new blood vessels, is a crucial healing process in ischemic conditions like PAD. nih.gov A study using a chick chorioallantoic membrane model found that calcium dobesilate exhibited dose-dependent antiangiogenic behavior. nih.govresearchgate.net While this effect is less potent than that of dedicated antiangiogenic agents like bevacizumab, it suggests that calcium dobesilate should be used with consideration in conditions where neoangiogenesis is a critical component of recovery. nih.govresearchgate.net

Currently, there is a lack of extensive, qualified evidence specifically for the interaction of calcium dobesilate with diabetic peripheral arterial disease. nih.gov

Spider Veins

Spider veins are a common manifestation of chronic venous insufficiency (CVI), a condition where veins have difficulty sending blood back to the heart. sayacare.in Calcium dobesilate is widely used in the treatment of CVI and its associated symptoms, including the appearance of spider veins. sayacare.in

Research Findings:

The efficacy of calcium dobesilate in CVI stems from its ability to improve venous tone, reduce capillary permeability, and decrease inflammation. emjreviews.comtaylorandfrancis.com It acts on the capillary walls to regulate their resistance and permeability. barsiandarou.com

A meta-analysis of ten randomized controlled trials involving 778 patients with CVI found that calcium dobesilate was significantly more effective than placebo in improving symptoms like night cramps and discomfort. nih.gov The number needed to treat (NNT) was 8 for night cramps and 4 for discomfort. nih.gov Subgroup analysis revealed a greater improvement in pain, heaviness, and malleolar swelling in patients with severe CVI compared to those with mild disease. nih.gov

Another meta-analysis of three trials with 608 patients reported similar findings, with more significant improvements in pain, heaviness, and ankle swelling in severe CVI. emjreviews.com In vitro studies on human varicose veins have shown that calcium dobesilate can protect against oxidative and inflammatory stress at therapeutic concentrations. ncats.ionih.gov It was found to prevent the decrease in total antioxidant status and the increase in malondialdehyde, a marker of oxidative stress. nih.gov

A double-blind, placebo-controlled multicenter trial with 256 patients demonstrated that calcium dobesilate significantly reduced lower calf volume compared to placebo. nih.gov The treatment group also experienced a more pronounced reduction in pain. nih.gov An open-label pilot study on 25 patients with venous ulcers and stasis dermatitis also showed a statistically significant improvement in pain, itching, tiredness, heaviness, and leg swelling after 8 weeks of treatment. nih.gov

Interactive Data Table: Efficacy of Calcium Dobesilate in Chronic Venous Insufficiency Symptoms

Symptom/SignEfficacy Compared to PlaceboStudy Type
Night Cramps Significant improvement (NNT=8)Meta-analysis of 10 RCTs nih.gov
Discomfort Significant improvement (NNT=4)Meta-analysis of 10 RCTs nih.gov
Pain Greater improvement in severe CVIMeta-analysis of 3 RCTs emjreviews.com, Placebo-controlled trial nih.gov
Heaviness Greater improvement in severe CVIMeta-analysis of 3 RCTs emjreviews.com
Ankle Swelling Greater improvement in severe CVIMeta-analysis of 3 RCTs emjreviews.com
Leg Volume/Edema Significant reductionPlacebo-controlled trial emjreviews.comnih.gov
Paresthesias Significant improvement in severe CVIMeta-analysis of 10 RCTs nih.gov
Itching Significant improvementOpen-label pilot study nih.gov
Tiredness Significant improvementOpen-label pilot study nih.gov

Pharmacokinetics and Pharmacodynamics Excluding Specific Parameters/values

Pharmacokinetics

Pharmacokinetics describes the movement of a drug into, through, and out of the body. For calcium dobesilate, this process involves its absorption, distribution to various tissues, metabolic transformation, and subsequent excretion.

Following oral administration, calcium dobesilate is effectively absorbed from the gastrointestinal tract. wikipedia.org Studies in healthy volunteers have shown that the absorption process can be slow, which in some cases leads to a phenomenon known as "flip-flop kinetics," where the absorption rate is slower than the elimination rate. nih.gov More than 80% of the drug is reported to be absorbed within the first 8 hours of administration. researchgate.net

Once absorbed, the drug is distributed throughout the body. The binding of calcium dobesilate to plasma proteins is relatively low, estimated to be between 20% and 25%. medicaldialogues.in This moderate level of protein binding allows for a significant fraction of the drug to remain free in the circulation and available to exert its pharmacological effects. Animal studies have indicated that calcium dobesilate does not penetrate the blood-brain barrier or the placental barrier. medicaldialogues.in However, small amounts have been detected in the maternal milk of humans. medicaldialogues.in

Pharmacokinetic Profile after Oral Administration
ParameterDescriptionSource
AbsorptionWell absorbed from the gastrointestinal tract. wikipedia.org
Protein Binding20-25% bound to plasma proteins. medicaldialogues.in
Distribution BarriersDoes not appear to cross the blood-brain or placental barriers in animal models. medicaldialogues.in

Calcium dobesilate undergoes limited metabolism in the body, with less than 10% of the administered dose being converted into metabolites. medicaldialogues.inwikipedia.org The vast majority of the drug is eliminated from the body unchanged. medicaldialogues.in

The primary routes of excretion are through the kidneys and the gastrointestinal tract. Approximately 50% of an orally administered dose is excreted in the urine within the first 24 hours. medicaldialogues.in The remaining 50% is eliminated via the feces. medicaldialogues.in The drug does not appear to undergo entero-hepatic recirculation, a process where a drug is excreted in the bile, reabsorbed from the intestine, and returned to the liver. medicaldialogues.in

Elimination Characteristics
ParameterDescriptionSource
MetabolismMinimal, with less than 10% of the drug being metabolized. medicaldialogues.inwikipedia.org
Primary Excretion RouteRenal (urine) and fecal excretion. medicaldialogues.in
Excretion ProfileApproximately 50% of the oral dose is eliminated in urine and 50% in feces within 24 hours. medicaldialogues.in

Given that a substantial portion of calcium dobesilate is excreted unchanged through the kidneys, renal function is a critical consideration. The drug has been investigated for its protective effects in conditions like diabetic nephropathy and sepsis-associated acute kidney injury. nih.govnih.gov Studies suggest that calcium dobesilate can help alleviate renal dysfunction and inflammation. nih.gov Its use in patients with chronic kidney disease has been shown to improve the functional state of the kidneys, as indicated by changes in blood urea (B33335) and creatinine (B1669602) levels. sapub.org

Similarly, research has explored the effects of calcium dobesilate on liver function, particularly in models of d-galactose-induced aging. nih.govresearchgate.net These studies found that the compound could improve liver indices and protect against pathological damage, suggesting a potential role in mitigating certain forms of hepatic injury. nih.gov The primary renal excretion pathway implies that impaired kidney function could alter the drug's clearance, although specific guidelines for dose adjustment are not detailed within the scope of this article.

Pharmacodynamics

Pharmacodynamics focuses on the biochemical and physiological effects of drugs on the body. For calcium dobesilate, this involves its mechanism of action on the vascular system and the relationship between drug concentration and the resulting therapeutic response. The primary mechanism involves regulating capillary function by acting on the capillary walls to reduce permeability and increase resistance. medicaldialogues.inpatsnap.com

The therapeutic effects of calcium dobesilate are linked to its concentration in the plasma. Following a 500 mg oral dose, blood concentrations are reported to exceed 6 μg/ml between the third and tenth hour, with a peak concentration (Cmax) of approximately 8 μg/ml occurring around six hours post-administration. medicaldialogues.in These concentrations are associated with the drug's action on capillary walls, where it improves erythrocyte flexibility, inhibits platelet hyperaggregation, and reduces blood hyperviscosity. medicaldialogues.in

Animal studies have provided further insight into this relationship. In one study involving beagle dogs, repeated intravenous administration resulted in average plasma levels ranging from 95 µg/ml to 414 µg/ml. nih.gov This concentration range was found to be optimal for achieving pharmacological effects, such as a significant increase in the number of functioning lymphatics and a reduction in myocardial infarct size. nih.gov By the 20th hour, the drug was no longer detectable in the plasma, indicating complete elimination and precluding a risk of accumulation with the studied dosage schedule. nih.gov

Clinical research has demonstrated a relationship between the dose of calcium dobesilate and its therapeutic efficacy. In the treatment of Chronic Venous Insufficiency (CVI), higher doses have been shown to produce greater improvements in symptoms. A multicenter retrospective analysis involving patients with CVI found that a dosage of 1000 mg twice daily led to more significant reductions in edema and greater symptom relief compared to a 500 mg twice-daily regimen, particularly over a 12-month period. nih.gov

However, the dosing schedule also plays a role in efficacy. A separate study compared a 1 g once-daily, modified-release formulation to the traditional 500 mg twice-daily dose. scirp.org The results indicated that the once-daily formulation was equally effective in improving the symptoms of CVI, suggesting that maintaining an adequate therapeutic concentration, rather than the frequency of administration, is key to its effectiveness. scirp.org

Time-Dependent Effects of Calcium Dobesilate Monohydrate

The therapeutic efficacy of this compound is influenced by its pharmacokinetic and pharmacodynamic profiles, which can exhibit time-dependent characteristics with repeated administration. Understanding these long-term effects is crucial for its clinical application in chronic conditions.

Pharmacokinetics

Studies involving repeated administration of calcium dobesilate suggest that the compound does not accumulate in the body over time. In a study conducted on beagle dogs, repeated intravenous administration did not lead to any risk of accumulation, with the drug being totally eliminated from the blood within 20 hours. Similarly, research in rats has shown that after multiple oral administrations, the maximum plasma concentration (Cmax) and the area under the curve (AUC) were not significantly different from a single dose. However, a slight prolongation in the time to reach maximum concentration (Tmax) and the elimination half-life (t1/2) was observed. While comprehensive human studies on multiple-dose pharmacokinetics are limited, these animal models provide foundational knowledge.

Pharmacodynamics

The pharmacodynamic effects of this compound demonstrate a sustained action over time, which is beneficial for the management of chronic vascular disorders.

Sustained Effects on Vascular Integrity and Microcirculation

Long-term treatment with calcium dobesilate has shown lasting improvements in vascular health. In preclinical studies with diabetic rats, prolonged oral administration of calcium dobesilate demonstrated a sustained protective effect on the blood-retinal barrier, which is attributed to its antioxidant properties. diabetesjournals.org This is further supported by clinical observations in patients with diabetic retinopathy, where improvements in macular microcirculation were maintained for up to six months. Notably, a significant enhancement was observed from baseline to three months of treatment, after which the effect reached a plateau.

The effect on capillary permeability also appears to be sustained. In a study on rats, a 7-day course of oral calcium dobesilate significantly reduced reactive oxygen species-induced peritoneal extravasation by half, indicating a lasting improvement in capillary integrity. nih.gov

Time Course of Hemorheological Effects

Calcium dobesilate's impact on blood viscosity and platelet aggregation also exhibits a time-dependent nature. Clinical studies have shown that treatment with calcium dobesilate can lead to a significant reduction in whole-blood viscosity. nih.govkarger.com The time to onset of its antiplatelet effect has also been characterized. In patients with pathologically increased platelet aggregation, a 4-day oral treatment with 1500 mg of calcium dobesilate was found to significantly reduce spontaneous platelet aggregation. nih.gov In patients with chronic kidney disease, a progressive decrease in platelet aggregation activity was observed over a 90-day treatment period. sapub.org

The following table summarizes key research findings on the time-dependent effects of this compound:

Parameter Organism/Population Duration of Treatment Observed Effect
Pharmacokinetics Beagle DogsRepeated Intravenous DosesNo accumulation detected.
Pharmacokinetics RatsMultiple Oral DosesNo significant change in Cmax and AUC; slight prolongation of Tmax and t1/2.
Blood-Retinal Barrier Diabetic RatsLong-term OralSustained protective effects. diabetesjournals.org
Macular Microcirculation Patients with Diabetic Retinopathy6 MonthsSustained improvement, with a plateau effect after 3 months.
Capillary Permeability Rats7 DaysSignificant reduction in induced extravasation. nih.gov
Platelet Aggregation Patients with Increased Aggregation4 DaysSignificant reduction in spontaneous aggregation. nih.gov
Platelet Aggregation Patients with Chronic Kidney Disease90 DaysProgressive decrease in aggregation activity. sapub.org
Blood Viscosity Patients with Diabetic Retinopathy3 MonthsSignificant reduction in whole-blood viscosity. nih.gov

Synthesis and Purity in Pharmaceutical Research

Synthetic Methodologies for Calcium Dobesilate Monohydrate

The primary synthesis of this compound is a multi-step process that begins with the sulfonation of hydroquinone (B1673460), followed by neutralization and crystallization. evitachem.com More recent advancements have explored continuous-flow chemistry techniques to improve efficiency and sustainability compared to traditional batch-wise manufacturing.

Sulfonation of Hydroquinone

The foundational step in producing calcium dobesilate is the sulfonation of hydroquinone (benzene-1,4-diol). evitachem.comresearchgate.net This reaction involves treating hydroquinone with concentrated sulfuric acid. evitachem.compatsnap.com The sulfuric acid acts as both a reactant and a solvent in this process. Key parameters that influence the reaction's efficiency and the purity of the resulting 2,5-dihydroxybenzenesulfonic acid include reaction temperature and the ratio of reactants. google.com

Optimal sulfonation is typically achieved at temperatures between 80-85°C for a duration of 1 to 3 hours. google.com Temperatures below this range can lead to incomplete conversion, while higher temperatures risk over-sulfonation and the formation of oxidation byproducts like para-benzoquinone. The weight ratio of hydroquinone to sulfuric acid is also critical, with an optimal range often cited as 1:1.2 to 1.5. google.com Using an excessive amount of sulfuric acid can complicate the subsequent neutralization step and increase heat generation, potentially leading to side reactions.

Following sulfonation, the reaction mixture is typically diluted with purified water. The resulting product, 2,5-dihydroxybenzenesulfonic acid, is then neutralized with calcium carbonate. researchgate.netpatsnap.com This neutralization step is carefully controlled to maintain a pH between 3.5 and 4.5. google.com This pH range is crucial to precipitate calcium sulfate (B86663), which is then removed by centrifugation, and to prevent either acidic degradation of the product at a lower pH or the formation of calcium hydroxide (B78521) at a higher pH. The remaining filtrate, containing the crude calcium dobesilate, is then concentrated.

Table 1: Effect of Reaction Conditions on Yield and Purity
ParameterOptimal RangeYield (%)Purity (%)
Sulfonation Temperature80–85°C98.299.5
Neutralization pH3.5–4.5--

Data derived from research on optimizing synthesis conditions.

Recrystallization and Purification Techniques

After the initial synthesis and isolation of the crude product, recrystallization is a critical step to achieve the high purity required for pharmaceutical applications. The crude calcium dobesilate is often subjected to recrystallization using an aqueous ethanol (B145695) solution, with concentrations typically ranging from 60% to 95%. An optimal ethanol concentration, for instance 75% or 90%, can yield a product with a purity of 99.8% and enhance the crystal morphology for better solubility and bioavailability.

To further reduce impurities, particularly hydrophobic ones like unreacted hydroquinone and its oxidation product, quinhydrone (B85884), a solvent pretreatment step may be employed before recrystallization. google.com This involves washing the crude product with organic solvents such as acetone, ethyl acetate, or a mixture of the two. google.com This process has been shown to significantly lower the content of impurities like quinhydrones. For instance, one method reduced the quinhydrone content from 0.033% to 0.006%.

Polymorphism and Hydrate (B1144303) Forms

Calcium dobesilate is known to exist in different physical forms, including various hydrates. The monohydrate is the medicinally used form, but a dihydrate form also exists. researchgate.net The presence of different hydration states is a significant consideration in pharmaceutical manufacturing as it can impact the physical properties of the active pharmaceutical ingredient (API), such as solubility and stability. evitachem.com

Transformation Relationships between Dihydrate and Monohydrate

Research has shown that the dihydrate form of calcium dobesilate can be transformed into the monohydrate form. researchgate.net This transformation is not spontaneous and occurs via a solution-mediated process, for example, in ethanol or isopropanol. researchgate.net Interestingly, the dihydrate form has been identified as beneficial for purification. researchgate.net A novel crystallization process has been developed where the dihydrate is first obtained through recrystallization and then intentionally transformed into the desired monohydrate. researchgate.net This process takes advantage of the different properties of the hydrates to achieve a higher purity final product. researchgate.net

Implications for Purity and Stability

The existence of multiple hydrate forms has direct implications for the purity and stability of calcium dobesilate. Controlling the hydration state is crucial for ensuring the quality and consistency of the final drug product. evitachem.com The transformation from the dihydrate to the monohydrate, as part of a deliberate purification strategy, can lead to a product with impurity levels far below the standards set by pharmacopoeias. researchgate.net

The stability of different forms can also vary. The monohydrate is the officially recognized drug form. A patented compound with a non-stoichiometric hydration state (e.g., 1.6 H₂O) has been reported, but it lacks pharmacopeial recognition. The hygroscopic nature of this compound powder also underscores the importance of controlled storage conditions. northernsynthesis.eu Stability testing under various conditions (e.g., temperature, humidity) is essential to ensure the product maintains its quality over time. google.com

Impurity Control and Analytical Methodologies

Controlling impurities in this compound is paramount to ensure its safety and efficacy. A key impurity of concern is hydroquinone, the starting material for the synthesis, which has potential genotoxicity. researchgate.net Therefore, its level in the final product must be strictly controlled to be as low as possible. researchgate.net Other potential impurities include oxidation products like para-benzoquinone and residual salts like calcium sulfate. google.com

Various analytical methodologies are employed to identify and quantify these impurities and to assay the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. innovareacademics.in Reverse-phase HPLC (RP-HPLC) methods have been developed and validated according to ICH guidelines for the determination of calcium dobesilate and its impurities in pharmaceutical formulations. scholarsresearchlibrary.comrjpdft.comscribd.com These methods are designed to be specific, accurate, and precise. rjpdft.com

Other analytical techniques used in the characterization and quality control of this compound include:

High-Performance Thin-Layer Chromatography (HPTLC): Used for the separation and quantification of calcium dobesilate and its impurities. innovareacademics.in

Thermal Gravimetric Analysis (TGA): This method can verify the monohydrate form by showing a characteristic weight loss corresponding to one water molecule upon heating.

Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal behavior of the compound, including the endothermic peak associated with the loss of water of hydration. google.comchinjmap.com

X-ray Powder Diffraction (XRPD): This technique is crucial for identifying and distinguishing between different polymorphic and hydrate forms of the compound. researchgate.netgoogle.com

Spectrophotometric methods: UV-Visible spectrophotometry can be used for the determination of the drug substance. researchgate.netscholarsresearchlibrary.com

Table 2: Common Impurities and Analytical Techniques
Impurity/ParameterAnalytical Technique(s)Purpose
HydroquinoneHPLC, HPTLCQuantification of a key process impurity. researchgate.netinnovareacademics.in
QuinhydronesHPLCQuantification of oxidation byproducts.
Calcium Sulfate-Controlled during the neutralization step.
Hydrate FormTGA, XRPD, DSCIdentification and differentiation of monohydrate and dihydrate forms. researchgate.netgoogle.com
Purity/AssayHPLC, UV-Vis SpectrophotometryDetermination of the overall purity and content of the active substance. scholarsresearchlibrary.com

Control of Genotoxic Impurities (e.g., Hydroquinone)

The synthesis of this compound requires stringent control over impurities, particularly those with genotoxic potential. Hydroquinone, a key starting material in the synthesis of calcium dobesilate, is a primary concern due to its potential for genotoxicity. researchgate.net Regulatory bodies emphasize the identification and control of such impurities to minimize potential carcinogenic risks and ensure product safety. tapi.com

Genotoxicity of Hydroquinone:

Hydroquinone has demonstrated mutagenic properties both in laboratory settings and in living organisms. tandfonline.com It has been shown to induce DNA damage, such as strand breaks, in human cells. nih.gov The International Agency for Research on Cancer (IARC) has classified hydroquinone as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans and limited evidence in animal studies. tandfonline.com However, its potential to damage DNA necessitates strict control in pharmaceutical preparations. nih.goviarc.fr

Control Strategies:

The control of genotoxic impurities like hydroquinone is a critical quality attribute in the manufacturing of this compound. The Threshold of Toxicological Concern (TTC) concept is often applied, which establishes a safe intake level for unstudied chemicals to pose a negligible risk of carcinogenicity. tapi.comedqm.eu For genotoxic impurities, this is typically a very low level. tapi.com

One effective method for purifying Calcium Dobesilate and reducing hydroquinone content involves a novel crystallization process. This process leverages the transformation between the dihydrate and monohydrate forms of calcium dobesilate to effectively remove the impurity. researchgate.net The dihydrate form is identified as more beneficial for purification. researchgate.net By recrystallizing the compound to obtain the dihydrate and then transforming it back to the monohydrate, the level of hydroquinone in the final product can be significantly reduced, falling far below the standards set by pharmacopoeias. researchgate.net

Analytical methods are crucial for monitoring and controlling hydroquinone levels. Techniques such as HPTLC-spectrodensitometry and spectrofluorimetry have been developed to quantify hydroquinone in the presence of calcium dobesilate. innovareacademics.innih.govinnovareacademics.in

Development and Validation of Analytical Methods (e.g., RP-HPLC)

To ensure the quality, purity, and consistency of this compound, robust analytical methods are essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and reliable technique for the analysis of this compound. scribd.comasiapharmaceutics.infoasiapharmaceutics.infoscholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net

RP-HPLC Method Development:

The development of an RP-HPLC method involves optimizing several parameters to achieve accurate and reliable separation and quantification of Calcium Dobesilate and any impurities. These parameters include the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the detection wavelength.

Several studies have detailed the development of isocratic RP-HPLC methods for Calcium Dobesilate. asiapharmaceutics.infoasiapharmaceutics.infoscholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net A common approach utilizes a C18 column, which is a type of reversed-phase column. scribd.comasiapharmaceutics.infoasiapharmaceutics.infoscholarsresearchlibrary.comresearchgate.net The mobile phase often consists of a mixture of a buffer solution (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile. innovareacademics.inscribd.comscholarsresearchlibrary.comscholarsresearchlibrary.comrjpdft.comrjpdft.comresearchgate.net The pH of the buffer and the ratio of the buffer to the organic solvent are critical for achieving good separation. innovareacademics.inscholarsresearchlibrary.comscholarsresearchlibrary.comrjpdft.comrjpdft.com Detection is typically carried out using a UV detector at a wavelength where Calcium Dobesilate shows maximum absorbance, often around 300 nm or 310 nm. asiapharmaceutics.infoasiapharmaceutics.infoscholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net

Method Validation:

Once a method is developed, it must be validated according to the guidelines set by the International Council on Harmonisation (ICH) to ensure its suitability for its intended purpose. asiapharmaceutics.infoasiapharmaceutics.infoscholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net Validation involves assessing several key parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities and degradation products. asiapharmaceutics.infoasiapharmaceutics.info

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. asiapharmaceutics.infoasiapharmaceutics.inforjpdft.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined through recovery studies. asiapharmaceutics.infoasiapharmaceutics.infoscholarsresearchlibrary.comrjpdft.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. asiapharmaceutics.infoasiapharmaceutics.inforjpdft.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. asiapharmaceutics.infoasiapharmaceutics.info

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. innovareacademics.inrjpdft.com

The table below summarizes the parameters from a validated RP-HPLC method for the estimation of Calcium Dobesilate:

ParameterResult
Linearity Range 80–120 μg/mL asiapharmaceutics.infoasiapharmaceutics.info
Percentage Recovery 98.0–102.0% asiapharmaceutics.infoasiapharmaceutics.info
Relative Standard Deviation (Precision) 0.612% asiapharmaceutics.infoasiapharmaceutics.info
Limit of Detection (LOD) 0.477 µg/mL asiapharmaceutics.infoasiapharmaceutics.info
Limit of Quantitation (LOQ) 1.445 µg/mL asiapharmaceutics.infoasiapharmaceutics.info

Stability-indicating methods are particularly important as they can separate the drug from its degradation products, which is crucial for assessing the stability of the drug substance and product. asiapharmaceutics.infoasiapharmaceutics.info Forced degradation studies are often performed under various stress conditions (acid, base, thermal, photolytic, and peroxide) to demonstrate the method's stability-indicating nature. asiapharmaceutics.infoasiapharmaceutics.info

Drug Interactions and Safety Considerations

Drug-Drug Interactions

Calcium dobesilate monohydrate has the potential to interact with several other medications, which may alter their effects or increase the risk of adverse events. patsnap.com It is important for healthcare providers to be aware of all medications a patient is taking to avoid potential interactions. sayacare.in While some sources have stated that no sufficient evidence of traceable drug interactions has been found, other studies and drug information resources indicate specific interactions of clinical relevance. medicaldialogues.in

Table 1: Summary of Potential Drug-Drug Interactions with this compound

Interacting Drug Class Specific Examples Potential Effect
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) Ibuprofen (B1674241), Diclofenac (B195802) Increased risk of gastrointestinal side effects. patsnap.comapollopharmacy.in
Blood-Thinning Medications Warfarin (B611796), Coumadin, Heparin, Clopidogrel Enhanced anticoagulant/antiplatelet effects, leading to an increased risk of bleeding. patsnap.comtruemeds.inapollopharmacy.in
Skeletal Muscle Relaxants Chlorzoxazone (B1668890) Potential for interaction. apollopharmacy.in
Antihistamines Fexofenadine (B15129) Potential for interaction. apollopharmacy.in

Concurrent use of calcium dobesilate with Nonsteroidal Anti-inflammatory Drugs (NSAIDs) may lead to an increased risk of gastrointestinal side effects. patsnap.com Specific NSAIDs like diclofenac have been identified as having a potential interaction with combination products containing calcium dobesilate. apollopharmacy.in Patients should consult a healthcare provider before taking NSAIDs such as ibuprofen while on therapy with calcium dobesilate. patsnap.com

A significant interaction exists between calcium dobesilate and anticoagulant (blood-thinning) medications. patsnap.com Calcium dobesilate can enhance the effects of anticoagulants like warfarin (also known by the brand name Coumadin) and heparin, which increases the risk of bleeding. patsnap.comtruemeds.inapollopharmacy.intruemeds.in This is because calcium dobesilate may have an effect on platelet aggregation. truemeds.in Due to this potential for increased bleeding risk, careful monitoring is necessary for patients taking these medications concurrently. sayacare.in The interaction also extends to antiplatelet agents such as clopidogrel, whose blood-thinning effects may be enhanced. truemeds.intruemeds.in

There is potential for interaction between calcium dobesilate and skeletal muscle relaxant drugs. apollopharmacy.in Specifically, chlorzoxazone has been mentioned as a drug that may interact with combination formulations containing calcium dobesilate. apollopharmacy.in

Interactions with antihistamines have been noted. apollopharmacy.in For example, fexofenadine is cited as a medication that may interact with products containing calcium dobesilate. apollopharmacy.in

The interaction between calcium dobesilate and aspirin (B1665792) has been a subject of specific research. Studies have shown that the combination of calcium dobesilate and aspirin results in a potentiation of the inhibition of thrombus formation in vivo. nih.gov While this may be a desired therapeutic effect, the concurrent use of aspirin, an antiplatelet agent, with calcium dobesilate can also increase the risk of gastrointestinal side effects and bleeding. patsnap.comtruemeds.intruemeds.in

Interference with Diagnostic Methods (e.g., Creatinine (B1669602) Measurements)

Calcium dobesilate is known to interfere with certain laboratory diagnostic tests, which can lead to inaccurate results and potentially incorrect clinical judgments. This interference is a significant consideration in patients undergoing treatment with this drug.

The most well-documented interference is with the measurement of serum creatinine, a key biomarker for renal function. researchgate.net Calcium dobesilate causes significant negative interference in creatinine assays that use the sarcosine (B1681465) oxidase enzymatic (SOE) method, which is one of the most common methods used in clinical laboratories. researchgate.netplos.orgnih.gov This interference leads to falsely low or pseudo-reduced creatinine results. nih.govcornell.edu The mechanism is thought to involve the consumption of hydrogen peroxide produced in the Trinder reaction, a common principle in these assays. researchgate.net The Jaffe method for creatinine measurement is generally free from this interaction, although it may have lower precision at low creatinine concentrations. researchgate.net

The extent of this interference is dependent on the concentration of calcium dobesilate in the blood and differs among various assay systems. plos.orgresearchgate.net Studies have shown that at therapeutic concentrations, the negative bias can be substantial. plos.orgnih.gov For example, one study found that at a concentration of 16 μg/mL, which is within the therapeutic range, several commercial assay systems showed clinically significant negative interference. plos.org Another study demonstrated that the negative bias could be as high as -71.11% depending on the analytical system used. nih.gov

Table 2: Interference of Calcium Dobesilate with Serum Analyte Measurements

Analyte Assay Principle Effect of Interference Research Finding
Creatinine Sarcosine Oxidase Enzymatic (SOE) Negative (Falsely low results) A concentration of 16 μg/mL of calcium dobesilate caused negative interference in multiple commercial assay systems. plos.org The negative bias can range from -36% to -71% depending on the system. nih.gov
Uric Acid (UA) Trinder Reaction-based Negative (Falsely low results) At a concentration of 16 μg/mL, all seven tested Trinder-based assay systems showed negative interference. plos.org
Triglycerides (TG) Trinder Reaction-based Negative (Falsely low results) At a concentration of 16 μg/mL, two of eight tested assay systems showed negative interference. plos.org
Total Cholesterol (TC) Trinder Reaction-based Negative (Falsely low results) At a concentration of 16 μg/mL, one of eight tested assay systems showed negative interference. plos.org
HDL-Cholesterol (HDL-C) Trinder Reaction-based Negative (Falsely low results) At a concentration of 16 μg/mL, two of eight tested assay systems showed negative interference. plos.org

| Lactate (B86563) | Not specified | Negative (Artificially low results) | Calcium dobesilate is known to cause artificially low lactate results. pch-pathlab.com |

This interference is not limited to creatinine. Research has confirmed that calcium dobesilate also negatively interferes with the detection of uric acid (UA), total cholesterol (TC), triglycerides (TG), and high-density lipoprotein cholesterol (HDL-C) in assay systems based on the Trinder reaction. plos.orgresearchgate.net The effect is most significant for uric acid and triglyceride measurements. plos.org Furthermore, it has been noted that calcium dobesilate can cause artificially low lactate results. pch-pathlab.com Given these interactions, it may be prudent to use alternative biomarkers, such as Cystatin-C for assessing renal function, as its levels are not interfered with by calcium dobesilate. frontiersin.org

Safety Profile in Clinical Populations

The safety of this compound in clinical populations has been evaluated through various studies, including post-marketing surveillance and controlled clinical trials. Generally, the medication is considered to have a low risk of adverse effects, with most reported events being rare and not directly related to the drug's primary pharmacological action. nih.govresearchgate.net

Adverse Event Reporting and Analysis

Adverse event data for calcium dobesilate has been collected through post-marketing surveillance (PMS) and periodic safety update reports (PSUR). A significant PMS report covering the period from 1974 to 1998 indicated that adverse events associated with calcium dobesilate were infrequent. nih.govresearchgate.net Analysis of these reports revealed a specific distribution of adverse events by frequency.

Commonly reported side effects are generally mild and may include gastrointestinal issues such as nausea, diarrhea, and vomiting, as well as skin reactions, fever, and joint pain (arthralgia). wikipedia.orgapollopharmacy.inmedex.com.bd These reactions are often reversible upon reducing the dosage or discontinuing the treatment. medex.com.bd In a clinical trial evaluating efficacy and safety in patients with chronic venous insufficiency, side effects were recorded in 17.9% of the patients. nih.gov Another study noted that adverse events did not differ significantly between the calcium dobesilate group (24%) and the placebo group (29%). researchgate.net

Table 1: Frequency of Adverse Events from Post-Marketing Surveillance (1974-1998)

Adverse Event Frequency
Fever 26%
Gastrointestinal Disorders 12.5%
Skin Reactions 8.2%
Arthralgia 4.3%
Agranulocytosis 4.3%

Data sourced from a post-marketing surveillance report. nih.govresearchgate.net

Prevalence of Specific Adverse Events (e.g., Agranulocytosis)

Agranulocytosis, a severe reduction in white blood cell count, is a very rare but serious adverse event that has been associated with calcium dobesilate use. wikipedia.orgmedex.com.bd The intake of calcium dobesilate may induce agranulocytosis, possibly due to a hypersensitivity reaction. medex.com.bd Symptoms often include high fever, oral infections like tonsillitis, sore throat, and anogenital inflammation. medex.com.bde-lactancia.org

There is a notable discrepancy in the reported prevalence of dobesilate-associated agranulocytosis. One analysis, using data on product use from the Swiss Compendium, estimated the prevalence to be extremely low, at 0.32 cases per million treated patients. nih.govresearchgate.netresearchgate.net This rate is about ten times lower than the calculated prevalence of agranulocytosis in the general population. nih.govresearchgate.net

However, other studies have suggested a significantly higher risk. A case-control study in Spain reported a high risk of dobesilate-associated agranulocytosis, with an estimated incidence of 121 cases per million patient-years. researchgate.netnih.gov This disagreement between the calculated high risk and the low number of spontaneous reports has led some researchers to suggest the possibility of methodological bias in some studies. nih.govresearchgate.netnih.gov Factors such as the age of the patient population and the duration of treatment may also influence the reported risk. nih.gov For instance, the risk of a random coincidence of taking the drug and developing agranulocytosis increases with treatment duration beyond 30 days. researchgate.net

Table 2: Reported Incidence Rates of Agranulocytosis

Study/Report Reported Incidence/Risk
Swiss Compendium Data Analysis 0.32 cases per million treated patients nih.govresearchgate.netresearchgate.net
Spanish Case-Control Study 121 cases per million patient-years researchgate.netnih.gov
General Population (Europe) 1.6 to 9.2 cases per million population annually symbiosisonlinepublishing.com

Note: The discrepancy in incidence rates highlights ongoing discussion and research into the true risk. nih.gov

Long-Term Safety Evaluation

The long-term safety of calcium dobesilate has been considered favorable, with the risk of adverse effects remaining low and consistent over time for daily intakes between 500-1500 mg. nih.govresearchgate.net A review of literature from 1970 to 2003, alongside post-marketing surveillance and safety reports, concluded that the medication has a good safety profile. nih.gov

A 5-year, multicenter, randomized, double-blind, placebo-controlled trial (the CALDIRET study) assessed the effect of calcium dobesilate on the occurrence of diabetic macular edema. researchgate.net In this study, adverse events were comparable between the calcium dobesilate and placebo groups, and no significant drug-related complications were noted. researchgate.net The number of deaths was also similar in both the treatment (3%) and placebo (3%) groups. researchgate.net

More recently, a 2024 multicenter retrospective clinical trial evaluated different dosages in patients with Chronic Venous Insufficiency (CVI) over a 12-month period. researcher.lifenih.gov While concluding that higher doses were more effective, the study also highlighted the need for further research to fully evaluate long-term safety at these higher dosages. researcher.lifenih.gov For patients on long-term therapy, routine blood tests may be recommended to monitor for rare but serious potential side effects like blood disorders or liver dysfunction. patsnap.com

Specific Population Considerations

Pregnancy and Lactation

The use of calcium dobesilate during pregnancy and lactation is generally not recommended. wikipedia.orgdoctoroncall.com.my It is classified as a Pregnancy Category C drug, which means that studies in animals have not been conducted, and there are no adequate and well-controlled studies in pregnant women. e-lactancia.orgwbcil.com It is unknown whether the compound crosses the placental barrier in humans. e-lactancia.org Therefore, it should only be administered during pregnancy if the potential benefit to the mother justifies the potential risk to the fetus. e-lactancia.orgsayacare.in

Calcium dobesilate is known to be excreted into breast milk in very small quantities. e-lactancia.org One study observed a concentration of 0.4 μg/ml in maternal milk after an intake of 1500 mg. e-lactancia.org As a precautionary measure, it is recommended that either the treatment with calcium dobesilate or breastfeeding should be discontinued. e-lactancia.org

Pediatric Use

Calcium dobesilate is not recommended for use in children. apollopharmacy.insayacare.in The safety and efficacy of the drug have not been established in the pediatric population. apollopharmacy.insayacare.inapollopharmacy.in

Patients with Renal or Hepatic Impairment

The use of this compound in individuals with compromised kidney or liver function requires careful consideration due to the roles these organs play in drug elimination and metabolism. While comprehensive clinical studies in these specific populations are limited, existing data and preclinical research provide important insights.

Patients with Renal Impairment

The primary route of elimination for calcium dobesilate is through the kidneys; approximately 50% of an orally administered dose is excreted in the urine within 24 hours. e-lactancia.org This renal excretion pathway is a critical factor in patients with impaired kidney function.

Caution is advised when administering calcium dobesilate to patients with a history of or active kidney disease, as there may be an increased risk of adverse effects. practo.compharmadrugsindia.com Although the safety and efficacy of the compound have not been formally studied in patients with kidney disorders, it is recommended that the dosage may be reduced in cases of renal insufficiency. barsiandarou.com This is particularly important for patients with severe renal failure that requires dialysis. e-lactancia.orgbarsiandarou.comsayacare.in

Preclinical research has explored the potential protective effects of calcium dobesilate on the kidneys. A study in a mouse model of sepsis-associated acute kidney injury (AKI) found that pre-treatment with calcium dobesilate offered a renal protective role. nih.gov The compound was observed to alleviate renal dysfunction, as evidenced by reduced levels of blood urea (B33335) nitrogen (BUN) and serum creatinine (SCr), and it also attenuated kidney tissue injury, oxidative stress, and inflammation by inhibiting the NF-κB signaling pathway. nih.gov Further research has indicated that calcium dobesilate can protect against renal dysfunction and pathological damage induced by D-galactose in animal models. nih.gov

Table 1: Summary of Preclinical Research on Calcium Dobesilate in Renal Injury Models

Study ModelKey FindingsReference
Sepsis-Associated Acute Kidney Injury (Mouse)Alleviated renal dysfunction (reduced BUN and SCr). Attenuated oxidative stress, inflammation, and apoptosis. Inhibited activation of NF-κB signaling. nih.gov
D-galactose-Induced Renal Dysfunction (Animal Model)Protected against renal dysfunction and pathological damage. nih.gov

Patients with Hepatic Impairment

Similar to renal impairment, the safety and efficacy of calcium dobesilate have not been specifically studied in patients with liver failure. barsiandarou.com Therefore, caution should be exercised when it is used in individuals with hepatic impairment. barsiandarou.comsayacare.inapollopharmacy.in

Despite the limited clinical data, experimental studies have investigated the effects of calcium dobesilate on the liver. Research in a rat model of obstructive jaundice demonstrated that the compound could repair histopathological liver changes and lower elevated serum liver function test values. nih.gov These hepatoprotective effects were linked to the drug's antioxidant properties. nih.gov

Another study using a rat model of hepatic ischemia-reperfusion injury found that calcium dobesilate treatment provided a strong hepatoprotective effect. journalagent.comnih.gov It significantly reduced serum liver function tests and tissue oxidative stress markers. journalagent.comnih.gov Furthermore, in a mouse model of cisplatin-induced hepatotoxicity, calcium dobesilate administration was shown to lower the increased levels of liver enzymes and markers of oxidative stress, such as malondialdehyde (MDA). brieflands.com

Table 2: Summary of Preclinical Research on Calcium Dobesilate in Hepatic Injury Models

Study ModelKey FindingsReference
Obstructive Jaundice (Rat)Repaired histopathological changes. Lowered serum liver function test values. Effects associated with antioxidant properties. nih.gov
Liver Ischemia-Reperfusion Injury (Rat)Demonstrated strong hepatoprotective effect. Reduced liver function tests and tissue oxidative stress parameters. journalagent.comnih.gov
Cisplatin-Induced Hepatotoxicity (Mouse)Reduced elevated liver enzymes (SGOT, GSPT, ALP). Decreased markers of oxidative stress (MDA). brieflands.com
D-galactose-Induced Hepatic Dysfunction (Animal Model)Protected against hepatic dysfunction and pathological damage. nih.gov

Future Directions and Emerging Research Areas

Further Elucidation of Mechanisms of Action

While traditionally known for reducing capillary permeability, recent studies are uncovering a more complex pharmacological profile for calcium dobesilate. researchgate.netwikipedia.org Future research is aimed at further detailing these intricate pathways. The compound's effects are broadly categorized into vasculotropic and neuroprotective actions. nih.gov

Its vasculotropic effects are linked to the downregulation of key inflammatory and vasoactive molecules. nih.gov Research in animal models of diabetes has shown that calcium dobesilate can prevent the retinal increase of nuclear factor kappaB (NF-κB), various interleukins (IL-6, IL-8), tumor necrosis factor-alpha (TNF-α), and monocyte chemotactic protein 1 (MCP-1). nih.gov It also mitigates oxidative stress. nih.govpatsnap.com Furthermore, it has been found to downregulate vascular endothelial growth factor (VEGF) and inhibit the PKC-delta-p38 MAPK pathway, which are crucial in maintaining the blood-retinal barrier. nih.govresearchgate.net Another significant mechanism is the inhibition of the diabetes-induced upregulation of endothelin-1 (B181129) (ET-1) and its receptors, which plays a role in vasoconstriction and vascular leakage. nih.gov

The neuroprotective actions are also a key area of investigation. Calcium dobesilate has been shown to prevent glial activation and apoptosis in the retinas of diabetic mice. nih.govresearchgate.net It also appears to prevent glutamate (B1630785) accumulation by inhibiting the downregulation of the glutamate aspartate transporter (GLAST). nih.gov Given that ET-1 can enhance glutamate-induced neurotoxicity, the inhibitory effect of calcium dobesilate on ET-1 is another potential pathway for neuroprotection. nih.gov

Mechanistic TargetObserved Effect of Calcium DobesilateAssociated Outcome
Inflammatory Pathways
NF-κB, IL-6, IL-8, TNF-α, MCP-1Prevents diabetes-induced increase in the retina. nih.govAnti-inflammatory action, reduction of vascular leakage. nih.gov
Oxidative Stress
Free Radicals, Lipid PeroxidationScavenges free radicals and reduces malondialdehyde (MDA). patsnap.comAntioxidant effect, protection of vascular endothelium. patsnap.com
Vascular Permeability
VEGF, PKC-delta-p38 MAPKDownregulates VEGF and inhibits the signaling pathway. nih.govPrevents disruption of the blood-retinal barrier. nih.gov
Vasoactive Peptides
Endothelin-1 (ET-1) & ReceptorsPrevents diabetes-induced upregulation. nih.govReduction of vascular leakage and vasoconstriction. nih.gov
Neuroprotection
Glial Activation & ApoptosisDecreases glial activation and programmed cell death. nih.govresearchgate.netPreservation of retinal neural cells.
Glutamate ExcitotoxicityInhibits the downregulation of GLAST. nih.govPrevents glutamate accumulation. nih.gov

Investigating Neuroprotective Effects beyond Diabetic Retinopathy

The neuroprotective properties of calcium dobesilate, initially identified in the context of diabetic retinopathy (DR), are now being explored in other neurological conditions. researchgate.net Retinal neurodegeneration is recognized as an early event in DR, where therapeutic strategies aimed at neuroprotection could prevent both neuronal damage and subsequent microvascular abnormalities. nih.govresearchgate.net The anti-inflammatory, antioxidant, and anti-apoptotic activities of calcium dobesilate contribute to its neuroprotective profile. researchgate.netnih.gov This has prompted research into its potential benefits for other parts of the nervous system, such as in peripheral nerve injuries and age-related cognitive decline. nih.govnih.govresearchgate.net

Exploration of Novel Therapeutic Applications

Emerging preclinical evidence suggests a potential role for calcium dobesilate in mitigating age-related cognitive deficits. In a study using a D-galactose-induced aging mouse model, which mimics oxidative stress-linked cognitive disorders, calcium dobesilate administration reversed cognitive impairments and anxiety-like behaviors. nih.govmdpi.com

The mechanism appears to be linked to its antioxidant properties. nih.govresearchgate.net Treatment with calcium dobesilate was found to inhibit oxidative stress in the brain by decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). nih.govresearchgate.net These findings suggest that calcium dobesilate could be a candidate for further investigation in the prevention or treatment of cognitive impairment in the elderly. nih.gov

Study ModelKey FindingsPotential Mechanism
D-galactose-induced aging in miceReversed cognitive deficits in Y-maze and shuttle box tests. nih.govInhibition of brain oxidative stress. nih.gov
Attenuated anxiety-like behaviors in elevated plus-maze test. nih.govmdpi.comDecreased malondialdehyde (MDA) levels. nih.gov
Increased activity of antioxidant enzymes (SOD, GPx, CAT). nih.govresearchgate.net

The potential therapeutic effects of calcium dobesilate are also being investigated in the context of peripheral nerve damage. A study on sciatic nerve crush injury in a rat model demonstrated that calcium dobesilate could suppress inflammatory processes and lead to histopathological and functional improvements in the injured nerve. nih.govresearchgate.net

In this model, both calcium dobesilate and the corticosteroid methylprednisolone (B1676475) were effective in promoting axon regeneration and repair. nih.govresearchgate.net Immunohistochemical and biochemical analyses revealed that calcium dobesilate exhibited anti-inflammatory, anti-oxidant, anti-apoptotic, and anti-autophagic activity in the damaged nerve tissue. nih.govresearchgate.net While the treatment did not significantly improve nerve conductance levels within the study period, the functional index values were numerically closer to those of healthy animals, warranting further investigation into its therapeutic potential for peripheral nerve injuries. nih.govresearchgate.net

Given that diabetic kidney disease (DKD) and diabetic retinopathy share similar pathogenic mechanisms, the efficacy of calcium dobesilate is being explored for nephropathy. nih.gov In a prospective randomized controlled study involving patients with DKD, three months of treatment with calcium dobesilate resulted in a significant decrease in 24-hour urinary albumin and protein levels. nih.gov

The treatment was also associated with a significant reduction in markers of inflammation (PTX3, MCP-1, hsCRP, ICAM) and endothelial dysfunction (VEGF, ET-1). nih.gov Conversely, levels of nitric oxide (NO), an indicator of improved endothelial function, were significantly increased. nih.gov Network pharmacology studies further suggest that the compound's effects in DKD may be mediated through the suppression of MAPK and chemokine signaling pathways. nih.gov However, in a different context, a study on preventing contrast-induced nephropathy in patients with both diabetes and chronic kidney disease found no preventive effect from calcium dobesilate, indicating that its efficacy may be specific to the underlying cause of kidney damage. scielo.brusp.brscielo.br

Study TypePatient PopulationKey Outcomes with Calcium Dobesilate
Prospective Randomized Controlled StudyType 2 Diabetes patients with DKDSignificantly decreased 24h urinary albumin and protein. nih.gov
Reduced inflammatory markers (PTX3, MCP-1, etc.). nih.gov
Reduced endothelial dysfunction markers (VEGF, ET-1). nih.gov
Significantly increased nitric oxide (NO). nih.gov
Clinical Evaluation & Network PharmacologyDKD PatientsReduced serum cystatin C and urinary microalbumin. nih.gov
Improved endothelial function. nih.gov
Implicated MAPK and chemokine signaling pathways. nih.gov
Randomized Controlled TrialDiabetes & CKD patients undergoing angiographyNo preventive effect against contrast-induced nephropathy. scielo.brusp.brscielo.br

The effects of calcium dobesilate on blood pressure are an area of ongoing research with some conflicting results. wbcil.com A pilot, double-blind, placebo-controlled study conducted in pregnant women with mild to moderate mid-trimester hypertension found that calcium dobesilate significantly decreased mean arterial pressure compared to a placebo. nih.govsemanticscholar.org The group receiving the drug also showed favorable changes in platelet count, blood viscosity, and erythrocyte deformability. nih.gov

However, another randomized, double-blind, placebo-controlled clinical trial investigating the effects of a three-month treatment in obese male smokers found no significant effect on blood pressure, endothelial function, or markers of oxidation compared with placebo. nih.gov These differing outcomes suggest that the potential antihypertensive effects of calcium dobesilate may be dependent on the specific patient population and the underlying pathophysiology. Further research is needed to clarify its role, if any, in hypertension management. wbcil.com

Menorrhagia

Emerging research is exploring the potential application of calcium dobesilate in the management of menorrhagia, or heavy menstrual bleeding. Its mechanism of action, centered on improving microcirculation and vascular health, provides a rationale for its investigation in bleeding disorders of endometrial origin. veeva.com Calcium dobesilate is thought to improve endothelial health and provide protection by reducing oxidative stress, which may inhibit endothelial shedding. veeva.com This non-hormonal approach is of interest as it avoids the risks associated with hormonal therapies. clinicaltrials.gov

A descriptive case series involving 600 patients with dysfunctional uterine bleeding (DUB) compared calcium dobesilate to norethisterone. jsp.org.pk In the group receiving calcium dobesilate, 83.3% of patients experienced cessation of bleeding within 3-5 days, and they remained symptom-free for 10-12 weeks after discontinuing the medication, with no withdrawal bleeding observed. jsp.org.pk While norethisterone showed a higher success rate in stopping bleeding (98%), bleeding recurred upon withdrawal of the drug. jsp.org.pk

Currently, randomized controlled trials are underway to more rigorously evaluate its efficacy and safety compared to established treatments like tranexamic acid. clinicaltrials.govveeva.comclinconnect.io These trials aim to measure outcomes such as the reduction in menstrual blood loss, assessed by tools like the Pictorial Blood Loss Assessment Chart (PBAC), and improvements in hemoglobin levels over several consecutive cycles. clinicaltrials.govveeva.com The primary goal is to determine if calcium dobesilate is as effective as tranexamic acid in reducing heavy menstrual bleeding and improving patient outcomes. clinicaltrials.govveeva.com

Table 1: Clinical Studies of Calcium Dobesilate in Menorrhagia

Study DesignComparatorKey Findings/ObjectivesReference
Descriptive Case SeriesNorethisteroneCalcium dobesilate showed an 83.3% success rate in arresting bleeding with no withdrawal bleeding, compared to 98% for norethisterone which had recurring bleeding on withdrawal. jsp.org.pk
Randomized Controlled Trial (Ongoing)Tranexamic AcidAims to compare the efficacy of calcium dobesilate and tranexamic acid in reducing menstrual blood loss (measured by PBAC) and improving hemoglobin levels. clinicaltrials.govveeva.comclinconnect.io
Randomized Controlled TrialTranexamic AcidInvestigates the roles of both drugs in managing bleeding disorders; notes tranexamic acid is more established while calcium dobesilate's role is less defined. Explores calcium dobesilate's effect on improving endothelial health via oxidative stress reduction. veeva.com

Anticonvulsant Properties

Currently, there is a notable lack of scientific literature and clinical studies investigating any direct anticonvulsant properties of calcium dobesilate. The primary pharmacological actions of calcium dobesilate are well-documented as vasoprotective and angioprotective, focusing on reducing capillary permeability, inhibiting platelet aggregation, and improving microcirculation. wikipedia.orgnih.govresearchgate.net

The mechanisms of action for established anticonvulsant drugs are diverse but often involve modulating voltage-gated ion channels (such as sodium and calcium channels), enhancing GABA-mediated inhibitory neurotransmission, or attenuating glutamate-mediated excitatory neurotransmission. epilepsysociety.org.ukwikipedia.org For instance, certain antiepileptic drugs specifically target T-type calcium channels, which are implicated in the spike-and-wave discharges characteristic of absence seizures. medscape.com While the name "calcium dobesilate" includes calcium, its established mechanism is not related to the blockade of neuronal voltage-gated calcium channels in the manner of anticonvulsant agents. wikipedia.orgpatsnap.com Research into the effects of various antiepileptic drugs on bone health and systemic calcium metabolism exists, but this is distinct from a compound having inherent anticonvulsant activity. nih.govdocumentsdelivered.com

Comparative Studies with Other Vasoprotective Agents

Calcium dobesilate has been compared with other vasoprotective agents, particularly flavonoids like diosmin (B1670713) and hesperidin, in the context of treating chronic venous insufficiency and hemorrhoidal disease. These studies aim to evaluate relative efficacy in improving symptoms and physiological parameters.

One study investigated the effects of calcium dobesilate and a diosmin-hesperidin combination on apoptosis in the venous walls of patients with primary varicose veins. nih.govhogrefe.com The research found significant differences in the expression of the anti-apoptotic protein bcl-2 between a control group and an untreated varicose vein group, as well as between the untreated group and the group treated with calcium dobesilate. nih.govhogrefe.com This suggests that calcium dobesilate may offer benefits in varicose vein treatment by regulating apoptosis. nih.govhogrefe.com

In the treatment of early-stage hemorrhoidal disease, a randomized controlled trial compared calcium dobesilate with flavonoid therapy. nih.gov The results indicated that flavonoids were more effective in improving symptoms. nih.gov A decrease in the frequency and amount of bleeding was observed in 80.8% of patients treated with flavonoids, compared to 67.3% of those who received calcium dobesilate. nih.gov Furthermore, a reduction in the size of hemorrhoids was noted in 67.3% of the flavonoid group versus 38.46% in the calcium dobesilate group. nih.gov

A systematic review of capillary-stabilising agents for chronic venous insufficiency (CVI) and hemorrhoidal diseases (HD) found that several agents, including calcium dobesilate and a micronized purified flavonoid fraction, can improve the signs and symptoms of CVI compared to a placebo.

Table 2: Comparative Efficacy of Calcium Dobesilate vs. Other Vasoprotective Agents

ConditionComparator Agent(s)Key Comparative FindingReference
Primary Varicose VeinsDiosmin-HesperidinCalcium dobesilate demonstrated a significant effect on regulating apoptosis (via bcl-2 protein expression) in the venous wall, suggesting a therapeutic benefit. nih.govhogrefe.com
Early Hemorrhoidal DiseaseFlavonoidsFlavonoid therapy was found to be more effective than calcium dobesilate in reducing bleeding and the size of hemorrhoids. nih.gov
Chronic Venous InsufficiencyPlacebo, Flavonoids, Oxerutin, AescinCalcium dobesilate, along with other agents, was shown to improve signs and symptoms compared to placebo, though the strength of evidence was noted as mostly low.

Development of Advanced Delivery Systems

Research into advanced delivery systems for calcium dobesilate is focused on improving patient adherence and optimizing the therapeutic effect. A key development in this area is the creation of a prolonged-release (LP) or modified-release formulation. scirp.orgscirp.org

A double-blind, parallel-group study was conducted to compare the clinical effectiveness of a 1 g once-daily (OD) prolonged-release formulation of calcium dobesilate against the standard immediate-release 500 mg twice-daily (BID) regimen in patients with chronic venous insufficiency. scirp.orgscirp.org The rationale for this development is that reducing the number of daily intakes can significantly improve treatment compliance, which is particularly beneficial in long-term therapies for chronic conditions. scirp.org The study found that the 1 g OD prolonged-release formulation was as effective as the 500 mg BID formulation in improving the symptoms of CVI. scirp.orgscirp.org Both treatment groups showed a significant decrease in symptom scores after 15 days. scirp.org The development of such once-daily formulations represents a significant advancement in the delivery of calcium dobesilate, offering a more convenient treatment option for patients with chronic venous disease. scirp.org

Pharmacogenomic and Personalized Medicine Approaches

The application of pharmacogenomics and personalized medicine to calcium dobesilate therapy is an emerging area with significant future potential, though specific studies directly linking genetic markers to calcium dobesilate response are not yet prevalent. Personalized medicine aims to tailor treatment to the individual by considering genetic, environmental, and lifestyle factors. criteriuminc.compersonalizemymedicine.com This approach moves away from a "one-size-fits-all" model to improve efficacy and reduce adverse effects. criteriuminc.com

In the context of calcium dobesilate, a pharmacogenomic approach could involve identifying genetic variations that influence how a patient responds to the drug. For example, variations in genes related to endothelial function, nitric oxide synthesis, or inflammatory pathways could potentially predict the degree of therapeutic benefit a patient with diabetic retinopathy or chronic venous insufficiency might receive. nih.govresearchgate.net By using artificial intelligence and machine learning to process large-scale genetic data, researchers can identify biomarkers that may lead to more precise, tailored treatments based on a patient's molecular profile. criteriuminc.com While this approach is being actively explored for complex conditions like cancer and cardiovascular disease, its specific application to vasoprotective agents like calcium dobesilate represents a future direction for research. criteriuminc.compersonalizemymedicine.com

Longitudinal Observational Studies and Real-World Evidence

Longitudinal observational studies and the collection of real-world evidence are crucial for understanding the long-term effectiveness of calcium dobesilate in managing chronic conditions. While randomized controlled trials (RCTs) provide high-quality evidence under controlled conditions, longitudinal studies are necessary to determine the true incidence of conditions like chronic venous disease and to evaluate treatment outcomes over extended periods in a broader population. researchgate.net

A clinical evaluation of calcium dobesilate in 352 patients with chronic venous insufficiency followed them for 9 weeks, demonstrating significant improvement in all registered symptoms and a reduction in ankle and calf circumference. nih.gov Such studies provide valuable data on the drug's performance in a setting that more closely resembles routine clinical practice. nih.gov

Furthermore, retrospective analyses of real-world data are being utilized to explore the potential benefits of calcium dobesilate in other conditions. For instance, a retrospective study analyzed data from COVID-19 patients treated with calcium dobesilate to evaluate its efficacy in addressing pulmonary complications, showcasing how real-world evidence can generate hypotheses and provide insights outside the confines of traditional RCTs. researchgate.net These observational and real-world data studies complement the findings from controlled trials, offering a more complete picture of a drug's clinical utility and place in therapy. researchgate.netclinicaltrials.gov

Q & A

Q. What quality control protocols ensure batch consistency in this compound production?

  • Answer : Implement in-process checks:
  • IR/NMR : Confirm absence of residual solvents (e.g., DMSO).
  • HPLC : Monitor for degradation products (e.g., hydroquinone) using a C16 amide column with phosphate buffer (pH 2.5):acetonitrile (3:1) mobile phase.
  • TGA/DSC : Validate dehydration enthalpy (ΔH) to ensure monohydrate purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.